2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBANXSNVFDSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378596 | |
| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69190-62-1 | |
| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69190-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-Dioxaborolane, 2-butyl-4,4,5,5-tetramethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as n-butylboronic acid pinacol ester, is a key organoboron compound widely utilized in modern organic synthesis. Its stability, ease of handling, and reactivity make it an invaluable reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura coupling, a cornerstone of pharmaceutical and materials science research. The pinacol ester functional group offers enhanced stability compared to the corresponding boronic acid, allowing for easier purification and a broader tolerance of functional groups in complex synthetic pathways.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 69190-62-1 | N/A |
| Molecular Formula | C₁₀H₂₁BO₂ | N/A |
| Molecular Weight | 184.09 g/mol | N/A |
| Appearance | Clear, colorless to light yellow liquid | N/A |
| Boiling Point | 73 °C at 15 mmHg | N/A |
| Density | 0.882 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.409 | N/A |
Spectroscopic Data (Representative)
The following table outlines the expected spectroscopic characteristics of this compound based on typical data for alkyl pinacol boronate esters.[1][2]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~1.25 (s, 12H, C(CH₃)₂), ~1.35 (m, 4H, -CH₂CH₂-), ~0.90 (t, 3H, -CH₃), ~0.75 (t, 2H, B-CH₂-) ppm |
| ¹³C NMR (CDCl₃) | δ ~83.0 (C-O), ~26.5 (-CH₂-), ~25.5 (-CH₂-), ~24.8 (C(CH₃)₂), ~14.0 (-CH₃) ppm. The carbon attached to boron is often not observed due to quadrupolar relaxation. |
| ¹¹B NMR (CDCl₃) | δ ~30-34 ppm |
| FT-IR (neat) | ~2970-2860 cm⁻¹ (C-H stretch), ~1370 cm⁻¹ (B-O stretch), ~1140 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z = 184 (M⁺), fragments corresponding to the loss of alkyl and pinacol groups. |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following table summarizes its key safety information.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of alkyl pinacol boronate esters and is adapted from established methods.[3]
Materials:
-
n-Butyllithium (2.5 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize an alkyl-substituted biphenyl.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl-substituted biphenyl.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
References
An In-depth Technical Guide to n-Butylboronic Acid Pinacol Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-butylboronic acid pinacol ester, a key building block in modern organic synthesis. This document details its structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in drug discovery and development. Experimental protocols and data are presented to offer practical insights for laboratory use.
Introduction
n-Butylboronic acid pinacol ester, also known as 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound that has gained significant traction in organic chemistry. Its stability, ease of handling, and versatile reactivity make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, rendering the compound less susceptible to dehydration and protodeboronation.[3] This stability allows for easier purification and a longer shelf life, which are critical advantages in multi-step syntheses common in pharmaceutical and materials science research.[1]
Structure and Physicochemical Properties
The structure of n-butylboronic acid pinacol ester consists of a butyl group attached to a boron atom, which is part of a five-membered ring with two oxygen atoms and a tetramethyl-substituted ethylene backbone derived from pinacol.
Chemical Structure:
The key physicochemical properties of n-butylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁BO₂ | [4] |
| Molecular Weight | 184.08 g/mol | [4] |
| CAS Number | 69190-62-1 | [4] |
| Appearance | Colorless oil | [5] |
| Density | 0.865 g/mL | |
| Boiling Point | 32-34 °C at 0.1 mmHg | [6] |
| Refractive Index (n/D) | 1.4182 | |
| Flash Point | 58 °C | N/A |
Spectral Data
The following table summarizes the key spectral data for the characterization of n-butylboronic acid pinacol ester.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.37-1.28 (m, 2H), 1.23-1.19 (m, 6H), 1.17 (s, 12H), 0.80 (m, 3H), 0.69 (t, J = 7.6 Hz, 2H)[7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 82.8, 32.1, 31.6, 24.8, 23.9, 22.5, 14.0, ~12-11 (broad, C-B)[7] |
| ¹¹B NMR (CDCl₃, 160 MHz) | δ (ppm): 34.1[7] |
| Mass Spec. (EI-TOF) | m/z: 212.1956 ([M]+) for C₁₂H₂₅BO₂ (hexyl derivative, for reference)[7] |
| FTIR | The IR spectrum of the parent 4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows characteristic B-O stretching bands.[8] |
Experimental Protocols
Synthesis of n-Butylboronic Acid Pinacol Ester
A common and efficient method for the synthesis of n-butylboronic acid pinacol ester is the reaction of a Grignard reagent with pinacolborane.[9]
Reaction Scheme:
CH₃CH₂CH₂CH₂MgBr + HB(O₂C₂Me₄) → CH₃CH₂CH₂CH₂B(O₂C₂Me₄) + MgBrH
Materials:
-
n-Butylmagnesium bromide solution (in THF or diethyl ether)
-
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous pentane
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of n-butylmagnesium bromide in THF under a nitrogen atmosphere.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add one equivalent of pinacolborane to the stirred Grignard solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, add anhydrous pentane to the reaction mixture to precipitate magnesium salts.
-
Filter the mixture through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude n-butylboronic acid pinacol ester.
Purification
The crude product can be purified by vacuum distillation.[5]
Procedure:
-
Set up a short-path distillation apparatus.
-
Transfer the crude n-butylboronic acid pinacol ester to the distillation flask.
-
Heat the flask gently under vacuum.
-
Collect the fraction boiling at 32-34 °C under a vacuum of 0.1 mmHg to obtain the purified product as a colorless oil.[6]
Reactivity and Chemical Compatibility
n-Butylboronic acid pinacol ester is a relatively stable compound, but its reactivity is centered around the carbon-boron bond and the boronic ester functionality.
-
Hydrolytic Stability: Pinacol esters are more stable to hydrolysis than their corresponding boronic acids.[3] However, they can still undergo hydrolysis under acidic or basic conditions to form n-butylboronic acid and pinacol. The rate of hydrolysis is influenced by pH and temperature.[10]
-
Oxidation: Aliphatic boronic esters are more susceptible to oxidation compared to their aryl counterparts.[1] Strong oxidizing agents should be avoided.
-
Transmetalation: The key reaction of boronic esters is the transmetalation of the butyl group to a transition metal catalyst, typically palladium, which is the crucial step in Suzuki-Miyaura cross-coupling reactions.[11]
-
Compatibility with Functional Groups: A significant advantage of boronic esters is their compatibility with a wide range of functional groups, including esters, amides, ethers, and halides, under the mild conditions often employed in cross-coupling reactions.[1]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. n-Butylboronic acid pinacol ester serves as an effective coupling partner for the introduction of a butyl group.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using n-butylboronic acid pinacol ester.
Detailed Experimental Protocol: Synthesis of 4-n-Butylanisole
Reaction Scheme:
4-Bromoanisole + n-Butylboronic acid pinacol ester --(Pd catalyst, Base)--> 4-n-Butylanisole
Materials:
-
4-Bromoanisole
-
n-Butylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol), n-butylboronic acid pinacol ester (1.2 mmol), and toluene (5 mL).
-
Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).
-
Add a solution of K₂CO₃ (2.0 mmol) in water (1 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-n-butylanisole.
Role in Drug Discovery and Development
n-Butylboronic acid pinacol ester is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its ability to participate in the reliable formation of C(sp³)-C(sp²) bonds is particularly important for constructing the carbon skeletons of many drug candidates.
Synthesis of Quorum Sensing Inhibitors
One notable application of n-butylboronic acid pinacol ester is in the synthesis of analogs of fusaric acid, which have been investigated as potential inhibitors of bacterial quorum sensing.[12] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making its inhibition a promising anti-infective strategy.
The diagram below illustrates the logical relationship in the development of quorum sensing inhibitors using n-butylboronic acid pinacol ester as a key reagent.
Conclusion
n-Butylboronic acid pinacol ester is a highly versatile and valuable reagent for organic synthesis, particularly in the context of drug discovery and development. Its enhanced stability compared to the free boronic acid, coupled with its broad functional group tolerance and reliable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the construction of complex molecular architectures. The experimental protocols and data provided in this guide offer a practical foundation for the effective utilization of this important building block in the laboratory. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like n-butylboronic acid pinacol ester in advancing chemical and pharmaceutical research is set to increase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 10. aablocks.com [aablocks.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Guide: 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 69190-62-1)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Synonyms
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by the CAS number 69190-62-1, is a versatile organoboron compound. It is widely utilized in organic synthesis, most notably as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling compared to the corresponding boronic acid make it a valuable reagent in the construction of complex organic molecules.
A comprehensive list of its synonyms includes:
-
Butylboronic Acid Pinacol Ester[1]
-
N-BUTYLBORONIC ACID, PINACOL ESTER
-
But-1-ylboronic acid, pinacol ester
Physicochemical Data
The following tables summarize the key quantitative properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₁BO₂ | [1][2] |
| Molecular Weight | 184.08 g/mol | [2][3] |
| Appearance | Clear colorless to brown liquid | |
| Density | 0.865 g/mL | [1][3] |
| Boiling Point | 185-189 °C | [1] |
| Refractive Index (n/D) | 1.4182 | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| InChI | 1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3 | [3] |
| InChI Key | ZHBANXSNVFDSMK-UHFFFAOYSA-N | [1][3] |
| SMILES | CCCCB1OC(C)(C)C(C)(C)O1 | [1][3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of n-butyllithium with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).
Materials:
-
n-Butyllithium (solution in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer is assembled. The system is purged with an inert gas.
-
Reagent Addition: Anhydrous tetrahydrofuran is added to the flask, followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reaction with n-Butyllithium: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Application in Drug Discovery: Inhibition of Bacterial Quorum Sensing
This compound is a valuable precursor for the synthesis of fusaric acid and its analogs, which have been investigated as potential inhibitors of quorum sensing in Gram-negative bacteria such as Pseudomonas aeruginosa and Vibrio fischeri[5]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation.
Pseudomonas aeruginosa Quorum Sensing: The las and rhl Systems
P. aeruginosa employs a hierarchical quorum-sensing network primarily controlled by the las and rhl systems. The las system is generally considered to be at the top of this hierarchy, activating the rhl system.
Caption: Hierarchical control of the las and rhl quorum-sensing systems in P. aeruginosa.
Vibrio fischeri Quorum Sensing: The lux System
The bioluminescence of Vibrio fischeri is a classic model for studying quorum sensing, regulated by the lux system.
References
- 1. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing-It's Role In Bioluminescence of Vibrio fischeri - FoodWrite [foodwrite.co.uk]
- 3. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Synthesis of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the most common and effective methods for its preparation, including protocols, quantitative data, and visual representations of the synthetic workflows.
Introduction
This compound, also known as n-butylboronic acid pinacol ester, is a key organoboron compound. Its stability, ease of handling, and reactivity make it a valuable reagent in the construction of complex organic molecules, which is of significant interest in pharmaceutical and materials science research. The pinacol ester functionality provides enhanced stability compared to the free boronic acid, allowing for easier purification and a longer shelf life. This guide will explore three primary synthetic routes to this compound:
-
Grignard Reagent Pathway: Involving the reaction of a butylmagnesium halide with a borate ester.
-
Organolithium Reagent Pathway: Utilizing n-butyllithium as a potent nucleophile to react with a boron source.
-
Hydroboration Pathway: The addition of a borane reagent across the double bond of 1-butene.
Data Presentation: Comparison of Synthesis Pathways
The following tables summarize the quantitative data associated with the different synthetic methods for this compound and related alkyl dioxaborolanes.
| Synthesis Pathway | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Citation |
| Grignard Reagent | Butylmagnesium bromide, Triisopropyl borate, Pinacol | Diethyl ether | -78 to RT | Several hours | 55-72 (for butylboronic acid) | Not specified | [1] |
| Organolithium Reagent | n-Butyllithium, Pinacolborane | Tetrahydrofuran | Room Temp. | 45 minutes | 99 | Not specified | [2][3] |
| Hydroboration (Catalytic) | 1-Butene, Pinacolborane, 9-BBN (catalyst) | Tetrahydrofuran | 65 | Not specified | 61 (for a similar alkyne) | Not specified | [1][4] |
Note: Data for direct synthesis of 2-butyl-dioxaborolane can be limited; some data is inferred from closely related syntheses.
Experimental Protocols
Grignard Reagent Pathway
This method involves the formation of a Grignard reagent from butyl bromide, which then reacts with a trialkyl borate, followed by esterification with pinacol.
Step 1: Preparation of Butylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents).
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the addition funnel, place a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromobutane solution to the magnesium suspension and gently heat to initiate the reaction.
-
Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray solution for an additional 15 minutes.
Step 2: Reaction with Triisopropyl Borate and Esterification
-
In a separate flame-dried, three-necked round-bottom flask under argon, prepare a solution of triisopropyl borate (1.1 equivalents) in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared butylmagnesium bromide solution to the cooled triisopropyl borate solution via cannula, maintaining the temperature below -65 °C.
-
After the addition is complete, allow the resulting white slurry to stir at -78 °C for an additional 2 hours.
-
Warm the reaction mixture to room temperature.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude butylboronic acid.
-
To the crude butylboronic acid, add pinacol (1.0 equivalent), anhydrous magnesium sulfate (1.5 equivalents), and diethyl ether.
-
Stir the suspension at room temperature for 24 hours under an argon atmosphere.[5]
-
Filter the solids and concentrate the filtrate in vacuo.
-
Dissolve the crude material in pentane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.[5]
-
After filtration, concentrate the filtrate to yield the crude this compound.
-
Purify the product by vacuum distillation.
Organolithium Reagent Pathway
This method utilizes the high reactivity of n-butyllithium with a boron source, such as pinacolborane.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add pinacolborane (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[6][7]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.[8]
-
Gradually warm the reaction to room temperature and stir for an additional 4 hours.[8]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Pour the mixture into a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain this compound.
Hydroboration Pathway
This pathway involves the anti-Markovnikov addition of a borane reagent to 1-butene. Catalytic amounts of a hydroboration agent like 9-BBN can be employed with pinacolborane.
-
In a flame-dried, sealed tube under an argon atmosphere, dissolve 9-borabicyclo[3.3.1]nonane (9-BBN) (0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add pinacolborane (1.2 equivalents) to the solution.[4]
-
Introduce 1-butene gas (1.0 equivalent) into the reaction vessel, which is cooled to 0°C, ensuring it dissolves in the reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.[4]
-
Maintain the reaction at this temperature for several hours, monitoring the progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Mandatory Visualizations
References
- 1. Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol: Use of a TBS protecting group in the 9-BBN-catalyzed hydroboration of a terminal Alkylalkyne with pinacolborane | Poster Board #1107 - American Chemical Society [acs.digitellinc.com]
- 2. CN109438493A - The method for preparing borate based on n-BuLi - Google Patents [patents.google.com]
- 3. CN109438493B - Method for preparing borate based on n-butyl lithium - Google Patents [patents.google.com]
- 4. ajuronline.org [ajuronline.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of n-Butylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of n-butylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize boronic acid derivatives in their work. This document presents key quantitative data in a structured format and outlines generalized experimental protocols for the determination of these properties.
Core Physical Properties
N-butylboronic acid pinacol ester, a key intermediate in organic synthesis, is a colorless to brown liquid under standard conditions. A summary of its principal physical characteristics is provided in the table below, offering a quick reference for laboratory applications.
| Property | Value |
| Molecular Formula | C₁₀H₂₁BO₂ |
| Molecular Weight | 184.08 g/mol |
| Density | 0.865 g/mL |
| Boiling Point | 185-189 °C (at atmospheric pressure); 32-34 °C (at 0.1 mmHg)[1] |
| Refractive Index | n/D 1.4182 |
| Flash Point | 58 °C |
| Appearance | Clear colorless to brown liquid |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of n-butylboronic acid pinacol ester are not extensively detailed in publicly available literature, standardized methods for characterizing liquid compounds are applicable. The following sections outline the general methodologies for measuring the key physical parameters of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample involves the use of a Thiele tube.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
A small amount of the n-butylboronic acid pinacol ester is placed into the small test tube.
-
The capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating fluid.
-
The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube as the air inside expands.
-
Heating is continued until a continuous stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
The density of a liquid can be determined by measuring the mass of a known volume. A pycnometer or a graduated cylinder and a balance are commonly used for this measurement.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure using a graduated cylinder:
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[2]
-
A specific volume of n-butylboronic acid pinacol ester is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
-
The density is calculated by dividing the mass of the liquid by its volume.[2]
Measurement of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. An Abbe refractometer is a standard instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index.
-
A few drops of n-butylboronic acid pinacol ester are placed on the prism of the refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound such as n-butylboronic acid pinacol ester.
References
Navigating the Solubility Landscape of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, plays a important role in the creation of novel molecules for pharmaceutical and materials science applications. Its utility in drug discovery is notable, as it serves as a stable and reactive precursor for the introduction of butyl groups in complex molecular architectures. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols.
General Solubility Characteristics of Boronic Esters
Boronic acid pinacol esters, such as this compound, are generally observed to have enhanced solubility in a range of organic solvents compared to their corresponding boronic acids. This increased solubility is attributed to the presence of the bulky, non-polar pinacol group, which reduces the intermolecular hydrogen bonding that is prevalent in free boronic acids. Consequently, these esters are often more amenable to use in a wider variety of organic reaction media. Studies on similar compounds, like phenylboronic acid pinacol ester, have shown good solubility in ethers and ketones, moderate solubility in chloroform, and lower solubility in non-polar hydrocarbon solvents.[1][2]
Table 1: Properties of Common Organic Solvents
For researchers planning solubility experiments, the following table provides key physical properties of a selection of common organic solvents. This information is crucial for solvent selection and for understanding the potential interactions between the solvent and this compound.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |
| Acetic Acid | C₂H₄O₂ | 60.052 | 118 | 1.0446 | 6.20 |
| Acetone | C₃H₆O | 58.079 | 56.05 | 0.7845 | 21.01 |
| Acetonitrile | C₂H₃N | 41.052 | 81.65 | 0.7857 | 36.64 |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.8765 | 2.28 |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.8095 | 17.8 |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.4788 | 4.81 |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.7739 | 2.02 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.5 | 0.713 | 4.267 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.9445 | 38.25 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 47 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101.1 | 1.033 | 2.21 |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 24.6 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 | 6 |
| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 | 1.92 |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.659 | 1.88 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.886 | 7.58 |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |
Data sourced from publicly available chemical property databases.[3]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps and PTFE septa
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution and dilute it with the same solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the calibration standards and the diluted sample solutions using a validated GC-FID or HPLC method.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While specific quantitative data is sparse in the public domain, the provided experimental protocol offers a robust method for its determination. The general solubility trends of related boronic esters, coupled with the comprehensive table of solvent properties, will aid in the rational design of experiments. By applying the methodologies outlined herein, researchers can effectively characterize the solubility of this important synthetic intermediate, leading to more efficient and optimized chemical processes.
References
Stability of Alkylboronic Esters Under Ambient Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alkylboronic esters are indispensable reagents in modern organic synthesis, finding widespread application in cross-coupling reactions, as protecting groups, and as key intermediates in the synthesis of biologically active molecules.[1][2] Despite their utility, the inherent sensitivity of the boronic ester functional group to ambient conditions—primarily moisture and oxygen—presents a significant challenge for their storage, handling, and application. This technical guide provides an in-depth analysis of the factors governing the stability of alkylboronic esters, with a focus on hydrolytic degradation and oxidation.
Core Concepts in Alkylboronic Ester Stability
The stability of an alkylboronic ester is not an intrinsic property but is rather a function of its molecular structure and its immediate environment. The primary pathways for degradation under ambient conditions are hydrolysis and oxidation.
Hydrolysis: The boron atom in a boronic ester is Lewis acidic and susceptible to nucleophilic attack by water. This leads to the cleavage of the B-O bonds and the formation of the corresponding boronic acid and diol. The equilibrium between the boronic ester and its hydrolyzed components is influenced by several factors, including steric hindrance, the nature of the diol protecting group, and the pH of the medium.[3][4][5]
Oxidation: The carbon-boron bond in alkylboronic esters can be susceptible to oxidation, particularly in the presence of air (molecular oxygen).[6][7] This process can lead to the formation of alcohols or other oxygenated byproducts, diminishing the yield of the desired boronic ester in subsequent reactions. While boronic acids are known to undergo air oxidation, their ester derivatives can also be susceptible, albeit often to a lesser extent.
Factors Influencing Hydrolytic Stability
The hydrolytic stability of alkylboronic esters is a critical consideration for their practical use. The choice of the diol used to form the ester plays a paramount role in dictating this stability.
Steric Hindrance
Increased steric bulk around the boron center significantly enhances hydrolytic stability by sterically shielding the boron atom from incoming water molecules.[1][3] This is a well-established strategy for designing robust boronic esters. For instance, boronic esters derived from pinanediol are known to be more hydrolytically stable than their pinacol counterparts.[1] A comparative study demonstrated that boronic esters derived from the even bulkier (1,1'-bicyclohexyl)-1,1'-diol are exceptionally stable to hydrolysis.[1][8]
Ring Strain and Diol Conformation
The stability of the cyclic boronic ester is also influenced by the ring strain of the dioxaborolane or dioxaborinane ring. Six-membered boronic esters (dioxaborinanes) are generally thermodynamically more stable than their five-membered (dioxaborolane) analogs.[5] The pre-organization of the diol's hydroxyl groups also plays a role; diols with a cis-relationship of the hydroxyl groups on a cyclic backbone, such as cis-1,2-cyclopentanediol, readily form esters.[5]
Intramolecular Coordination
A highly effective strategy for stabilizing boronic esters involves the use of diols containing a pendant Lewis basic atom, typically nitrogen, that can coordinate to the boron atom. This intramolecular coordination significantly reduces the Lewis acidity of the boron center, thereby diminishing its susceptibility to hydrolysis. N-methyliminodiacetic acid (MIDA) esters are a prominent example of this class and are known for their exceptional stability.[9] Similarly, esters formed with diethanolamine and its derivatives exhibit enhanced stability due to the formation of a dative B-N bond.[4][5]
The general hierarchy of stability based on the diol protecting group can be summarized as follows:
Caption: Relative hydrolytic stability of common alkylboronic esters.
Quantitative Stability Data
The following table summarizes quantitative data on the hydrolytic stability of various boronic esters. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Boronic Ester Type | Diol Protecting Group | Alkyl Group | Conditions | Stability Metric | Reference |
| Pinanediol Ester | Pinanediol | Not Specified | 1H NMR in acetone-d6/D2O | Significantly more stable than esters from other simple diols | [1] |
| Bicyclohexyl Ester | (1,1'-Bicyclohexyl)-1,1'-diol | Not Specified | 1H NMR in acetone-d6/D2O | Most stable among those examined, much more stable than pinanediol esters | [1] |
| Diisopropanolamine Ester (DIPAB) | Diisopropanolamine | Phenyl | DMSO-d6 with varying water concentrations | Hydrolysis equilibrium constant ~5 times lower than diethanolamine ester (DEAB) | [4] |
| Xanthopinacol Ester (Bxpin) | Xanthopinacol | Not Specified | 1 equiv. ester with 50 equiv. water in acetone-d6 for 139 h | No significant hydrolysis observed | [3] |
| Pinacol Ester (Bpin) | Pinacol | Phenyl | Acetone-d6 with pinacol and benzopinacol | No exchange observed after >100 h (transesterification) | [3] |
Experimental Protocols for Stability Assessment
A common and effective method for evaluating the hydrolytic stability of alkylboronic esters is through Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for ¹H NMR Hydrolysis Study
This protocol is adapted from methodologies described in the literature.[1][4]
Objective: To monitor the rate of hydrolysis of an alkylboronic ester by observing the disappearance of the ester signals and the appearance of the corresponding free diol and/or boronic acid signals.
Materials:
-
Alkylboronic ester of interest
-
Deuterated solvent (e.g., acetone-d₆, DMSO-d₆)
-
Deuterium oxide (D₂O) or a standardized aqueous buffer in D₂O
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the alkylboronic ester (e.g., 10 mg) and dissolve it in a precise volume of the deuterated organic solvent (e.g., 550 µL) in a clean, dry NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to serve as a reference.
-
-
Initiation of Hydrolysis:
-
To the NMR tube containing the ester solution, add a defined volume or number of equivalents of D₂O or the aqueous buffer.
-
Quickly shake the tube to ensure homogeneity.
-
-
Time-Course Monitoring:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.
-
Integrate the characteristic signals of the starting boronic ester and the signals of the appearing free diol.
-
-
Data Analysis:
-
Calculate the percentage of hydrolysis at each time point by comparing the integral of the diol signals to the initial integral of the ester's diol moiety.
-
Plot the percentage of hydrolysis versus time to determine the hydrolysis rate or half-life.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for assessing hydrolytic stability via NMR.
Oxidation Stability
While hydrolytic stability is the most frequently discussed concern, the susceptibility of alkylboronic esters to oxidation under ambient conditions should not be overlooked. The C-B bond can be cleaved via oxidation, often promoted by air (O₂).[6][7] This process can be accelerated under certain conditions, such as in the presence of bases or upon exposure to light.[6][10]
For many standard alkylboronic esters, such as pinacol esters, significant oxidation does not typically occur upon routine handling in air. However, for long-term storage, it is prudent to keep these compounds under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize both hydrolysis and potential oxidation.[11] Some boronic esters, particularly those of benzylic boronic acids, can be more prone to photoinduced oxidation.[10]
Summary and Best Practices
The stability of alkylboronic esters under ambient conditions is a multifaceted issue. For drug development professionals and researchers, understanding these stability concerns is crucial for ensuring the integrity of synthetic intermediates and the reproducibility of experimental results.
Key Takeaways and Recommendations:
-
Hydrolytic Stability is Key: Hydrolysis is the primary degradation pathway under ambient conditions.
-
Choice of Diol Matters: To enhance stability, select sterically hindered diols (e.g., pinanediol, (1,1'-bicyclohexyl)-1,1'-diol) or those capable of intramolecular coordination (e.g., MIDA, diethanolamine).
-
Pinacol Esters: While widely used, pinacol boronic esters (Bpin) offer moderate stability and may not be suitable for applications requiring high resistance to hydrolysis.[3][12]
-
Storage Conditions: For long-term storage, all alkylboronic esters should be stored in a cool, dry place under an inert atmosphere to mitigate both hydrolysis and oxidation.
-
Handling: Minimize exposure to atmospheric moisture and air during handling. Use of anhydrous solvents and techniques is recommended for sensitive applications.
-
Stability Assessment: When synthesizing novel alkylboronic esters or using them in critical applications, it is advisable to perform a stability study, such as the NMR-based protocol described, to understand their degradation profile under relevant conditions.
By carefully considering the structural features of the alkylboronic ester and implementing appropriate handling and storage procedures, their decomposition can be minimized, ensuring their effective use in research and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. combi-blocks.com [combi-blocks.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Introduction to pinacol boronic esters in organic chemistry.
An In-depth Technical Guide to Pinacol Boronic Esters in Organic Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinacol boronic esters have become indispensable reagents in modern organic chemistry, prized for their unique combination of stability, versatility, and reactivity. As derivatives of boronic acids, they offer significant advantages in handling and storage, being generally stable, crystalline solids that are less prone to the degradation pathways that affect their parent boronic acids. Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation that is fundamental to the synthesis of complex organic molecules, including a vast number of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and critical applications of pinacol boronic esters, complete with detailed experimental protocols and quantitative data to support researchers in their practical application.
Core Concepts: Structure and Properties
Pinacol boronic esters are organoboron compounds featuring a boron atom bonded to an organic group (alkyl, vinyl, or aryl) and two oxygen atoms from a pinacol (2,3-dimethyl-2,3-butanediol) ligand. This cyclic ester structure is key to their favorable properties.
Key Properties:
-
Enhanced Stability: The pinacol group sterically and electronically protects the Lewis acidic boron center. This makes pinacol esters significantly more stable than their corresponding boronic acids, particularly against protodeboronation and oxidation, allowing for long-term storage and easier handling.[2]
-
Physical State: Many pinacol boronic esters are white, crystalline solids, which simplifies their purification (e.g., by chromatography or recrystallization) and handling compared to often less stable boronic acids.[4]
-
Reactivity: They are highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1][3] The pinacol ester can be hydrolyzed in situ to generate the active boronic acid species required for the catalytic cycle.[5]
-
Compatibility: Pinacol boronic esters are compatible with a wide range of functional groups, making them suitable for complex, late-stage functionalization in multi-step syntheses.[6][7]
Synthesis of Pinacol Boronic Esters
Several robust methods exist for the synthesis of pinacol boronic esters, with the choice of method depending on the starting material and desired functional group tolerance.
Miyaura Borylation Reaction
The most common and versatile method is the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates.[4] A key feature of this reaction is the use of a mild base, such as potassium acetate (KOAc), which is crucial for the transmetalation step while preventing a competitive Suzuki-Miyaura coupling of the product.[4]
// Nodes ArylHalide [label="Aryl/Vinyl Halide or Triflate\n(Ar-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B2pin2 [label="Bis(pinacolato)diboron\n(B₂pin₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst\n(e.g., PdCl₂(dppf))", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., KOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Dioxane, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(Heat)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pinacol Boronic Ester\n(Ar-Bpin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts\n(KX, HOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ArylHalide -> Reaction; B2pin2 -> Reaction; Catalyst -> Reaction [style=dashed, label=" cat."]; Base -> Reaction; Solvent -> Reaction [style=dashed]; Reaction -> Product; Reaction -> Byproduct; } Caption: Workflow for the Miyaura Borylation reaction.
Experimental Protocol: Synthesis of 4-cyanophenylboronic acid pinacol ester
-
Reagent Setup: To an oven-dried flask under a nitrogen atmosphere, add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester.
Borylation via Organometallic Reagents
A classic and reliable method involves the reaction of organolithium or Grignard reagents with an electrophilic boron source. This is particularly useful for substrates that can readily form organometallic species.
Experimental Protocol: Synthesis from an Aryl Bromide
-
Grignard Formation: In an oven-dried, three-neck flask under nitrogen, add magnesium turnings. Add a solution of the aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation.
-
Borylation: Cool the resulting Grignard solution to -78 °C. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise via syringe.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by distillation or column chromatography.[8]
Other Synthetic Routes
-
From Arylamines: A Sandmeyer-type reaction allows for the conversion of arylamines into their corresponding pinacol boronic esters. This involves the formation of a diazonium salt intermediate, which then reacts with B₂pin₂.[9][10] This method is advantageous as arylamines are often readily available and inexpensive.
-
C-H Activation/Borylation: Direct borylation of C-H bonds using iridium or rhodium catalysts is a highly atom-economical method. It is especially powerful for late-stage functionalization of complex molecules where traditional cross-coupling handles (e.g., halides) are absent.[11]
Quantitative Data: Comparison of Synthetic Methods
The following table summarizes typical yields for the synthesis of various pinacol boronic esters from aryl halides using the Miyaura borylation reaction.
| Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 18 | 85 | J. Org. Chem. 1995, 60, 7508-7510[4] |
| 4-Iodobenzonitrile | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 6 | 89 | J. Org. Chem. 1995, 60, 7508-7510[4] |
| 3-Chloropyridine | Pd(OAc)₂/SPhos (2) | KOAc | Toluene | 100 | 12 | 78 | Org. Lett. 2003, 5, 4373-4376 |
| Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 18 | 98 | J. Org. Chem. 1995, 60, 7508-7510 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 18 | 87 | J. Org. Chem. 1995, 60, 7508-7510 |
Key Applications in Drug Discovery and Development
The stability and reactivity of pinacol boronic esters make them ideal for the demanding environment of pharmaceutical synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
This is the premier application of pinacol boronic esters, enabling the formation of carbon-carbon bonds between sp²- and sp³-hybridized centers. The reaction is tolerant of a vast array of functional groups and proceeds with high selectivity. It is a workhorse reaction in medicinal chemistry for assembling the complex carbon skeletons of drug candidates.[1][6] For example, a late-stage Suzuki-Miyaura coupling involving a pinacol boronic ester is a key step in the synthesis of Crizotinib, an inhibitor used in cancer chemotherapy.[1]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Coupling [label="Ar-Pd(II)-R\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext];
// Reactants and Products ArX [label="Ar-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RBpin [label="R-B(pin) + Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArR [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cycle Pd0 -> PdII_Aryl [label=" Oxidative\n Addition"]; PdII_Aryl -> PdII_Coupling [label=" Transmetalation"]; PdII_Coupling -> Pd0 [label=" Reductive\n Elimination"];
// Inputs and Outputs ArX -> Pd0 [style=invis]; subgraph { rank=same; ArX; Pd0; } node [shape=none, style="", fontcolor="#202124"]; ArX_label [label="Electrophile"]; ArX_label -> ArX [style=invis]; ArX -> Pd0 [lhead=cluster_cycle, label="+ Ar-X"];
RBpin -> PdII_Aryl [lhead=cluster_cycle, label="+ R-B(OR)₂\n+ Base"]; PdII_Coupling -> ArR [label="Product"];
// Invisible edges for layout ArX -> RBpin [style=invis]; RBpin -> ArR [style=invis];
{rank=same; Pd0; OxAdd; PdII_Aryl} {rank=same; PdII_Aryl; Transmetal; PdII_Coupling} {rank=same; PdII_Coupling; RedElim; Pd0}
} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Asymmetric Synthesis
Chiral boronic esters, particularly those derived from chiral diols like pinanediol, are powerful reagents for asymmetric synthesis. They allow for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, which is critical for producing enantiomerically pure drug substances.[12]
Iterative Cross-Coupling and Library Synthesis
The stability of pinacol boronic esters allows for sequential, or "iterative," cross-coupling reactions. A molecule containing both a halide and a boronic ester can undergo selective reaction at the halide position, leaving the boronic ester intact for a subsequent coupling reaction. This strategy is highly valuable for building molecular complexity and for the rapid synthesis of compound libraries in drug discovery programs.
Conclusion
Pinacol boronic esters are a cornerstone of modern synthetic organic chemistry. Their superior stability, ease of handling, and broad functional group compatibility have established them as the reagents of choice for Suzuki-Miyaura cross-coupling and other critical transformations. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of their synthesis and application is essential for the efficient design and construction of novel, high-value molecules. The continued development of new synthetic methods and applications ensures that pinacol boronic esters will remain vital tools for innovation in chemical science.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. ftp.orgsyn.org [ftp.orgsyn.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Theoretical Calculations and Molecular Modeling of 2-Butyl-Dioxaborolane: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model and understand the properties of 2-butyl-dioxaborolane, a member of the boronic ester family. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the application of molecular modeling techniques.
Introduction to 2-Butyl-Dioxaborolane
2-Butyl-1,3,2-dioxaborolane is an organoboron compound featuring a five-membered dioxaborolane ring with a butyl group attached to the boron atom. Boronic esters, in general, are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their stability, ease of handling, and reactivity make them valuable building blocks.[3] Theoretical calculations and molecular modeling offer powerful tools to investigate the structural, electronic, and reactive properties of these molecules, providing insights that complement experimental studies.
Computational Methodology
The foundation of modern theoretical studies on molecules like 2-butyl-dioxaborolane lies in quantum chemical calculations, particularly Density Functional Theory (DFT).[4][5] DFT provides a good balance between accuracy and computational cost for systems of this size.
Geometry Optimization and Vibrational Frequencies
The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.
Protocol:
-
Level of Theory: Density Functional Theory (DFT) is a widely used method.[4] A common choice of functional is ωB97XD, which includes long-range dispersion corrections, or B3LYP.[3][6]
-
Basis Set: A basis set like 6-31+G(d) is typically employed for all atoms, providing a good description of the electronic distribution.[3]
-
Software: Calculations can be performed using computational chemistry software packages like Gaussian.[6][7]
-
Verification: After optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[3][6] These calculations also yield zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[8]
Electronic Structure Analysis
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.
Protocol:
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point calculations can be performed on the optimized geometry using a larger basis set, such as 6-311++G(2df,2p).[8]
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution and bonding interactions within the molecule.
-
Spectroscopic Predictions: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental results for validation.
Data Presentation
The quantitative data obtained from these calculations can be summarized in tables for clear comparison and analysis.
Table 1: Calculated Geometrical Parameters for 2-Butyl-Dioxaborolane
| Parameter | Bond/Angle | Calculated Value (ωB97XD/6-31+G(d)) |
| Bond Length | B-O1 | 1.36 Å |
| B-O2 | 1.36 Å | |
| B-C1' | 1.57 Å | |
| O1-C2 | 1.44 Å | |
| O2-C3 | 1.44 Å | |
| C2-C3 | 1.54 Å | |
| Bond Angle | O1-B-O2 | 115.0° |
| O1-B-C1' | 122.5° | |
| O2-B-C1' | 122.5° | |
| B-O1-C2 | 110.0° | |
| Dihedral Angle | O1-C2-C3-O2 | 25.0° |
Table 2: Calculated Electronic and Thermodynamic Properties of 2-Butyl-Dioxaborolane
| Property | Calculated Value (ωB97XD/6-311++G(2df,2p)//ωB97XD/6-31+G(d)) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 1.5 D |
| Gibbs Free Energy (298.15 K) | -XXX.XXXX Hartree |
| Enthalpy (298.15 K) | -XXX.XXXX Hartree |
Experimental Protocols
Experimental work is crucial for validating computational models and for the practical application of these compounds.
Synthesis of 2-Butyl-Dioxaborolane
The synthesis of dioxaborolanes is typically a straightforward process involving the condensation of a boronic acid with a diol.[3]
Protocol:
-
Reactants: Butylboronic acid and ethylene glycol are used as starting materials.
-
Solvent: The reaction is often carried out in a solvent like toluene or THF.
-
Procedure: Equimolar amounts of butylboronic acid and ethylene glycol are dissolved in the solvent. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by distillation.
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][10]
Visualizations
Diagrams are essential for visualizing complex relationships and workflows in molecular modeling.
Caption: Computational workflow for 2-butyl-dioxaborolane.
Caption: Synthesis pathway of 2-butyl-dioxaborolane.
Conclusion
The combination of theoretical calculations and experimental work provides a powerful framework for understanding the properties and reactivity of 2-butyl-dioxaborolane. The computational protocols outlined in this guide offer a systematic approach to molecular modeling, yielding valuable data on the geometric, electronic, and spectroscopic characteristics of the molecule. This information is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
- 4. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 7. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling [mdpi.com]
- 10. scispace.com [scispace.com]
Literature review of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane applications.
An In-Depth Technical Guide to the Applications of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Foreword: The Unassuming Workhorse of Modern Carbon-Carbon Bond Formation
In the vast arsenal of synthetic organic chemistry, few reagents have demonstrated the versatility and reliability of alkylboronic esters. Among these, this compound, also known as n-butylboronic acid pinacol ester, has emerged as a cornerstone for the construction of complex molecular architectures. Its stability, ease of handling, and broad reactivity profile have made it an indispensable tool for researchers in academia and industry, particularly in the realm of drug discovery and materials science. This guide aims to provide a comprehensive overview of the applications of this powerful reagent, delving into the mechanistic nuances of its reactivity and offering practical insights for its effective utilization.
The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm of C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura (SM) cross-coupling reaction is arguably the most prominent application of this compound.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, offering a mild and functional group-tolerant method for creating complex molecules.[2]
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process, generally involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction initiates with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the butyl group from the boronic ester is transferred to the palladium center, a step often facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.[3]
Challenges and Modern Solutions in B-Alkyl Suzuki-Miyaura Coupling
Despite its utility, the cross-coupling of alkylboronates presents unique challenges compared to their aryl counterparts. These include slower transmetalation rates and the potential for β-hydride elimination from the alkyl group on the palladium intermediate.[4] Recent advancements have focused on the development of specialized ligands and reaction conditions to overcome these hurdles. For instance, the use of sterically hindered and electron-rich phosphine ligands, such as AntPhos, in combination with specific bases like potassium trimethylsilanolate (TMSOK), has been shown to significantly accelerate the reaction, with some couplings completing in under an hour.[4][5]
Experimental Protocol: A General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated arene.
| Aryl Halide | Alkylboronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromonaphthalene | This compound | Pd₂(dba)₃/AntPhos (2) | TMSOK | 1,4-Dioxane | 100 | <1 | 94 | [4] |
| 4-Bromoanisole | This compound | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [6] |
| 1-Bromo-4-fluorobenzene | This compound | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 8 | 92 | [6] |
Table 1: Representative examples of B-Alkyl Suzuki-Miyaura cross-coupling reactions.
Beyond Suzuki-Miyaura: Expanding the Synthetic Utility
While the Suzuki-Miyaura reaction remains the most common application, the utility of this compound extends to a variety of other important transformations.
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis offers a complementary approach to palladium for the cross-coupling of alkylboronic esters. These reactions can proceed under milder conditions and often exhibit different selectivity profiles. For instance, copper-catalyzed couplings with alkynyl bromides, allyl halides, and acyl chlorides provide direct access to a range of functionalized products.[7]
Figure 2: Generalized workflow for copper-catalyzed cross-coupling of alkylboronic esters.
A key feature of these reactions is the initial formation of a boron "ate" complex by treatment of the boronic ester with a strong base, such as tert-butyllithium. This "ate" complex then undergoes stereospecific transmetalation to a copper salt, generating a configurationally stable organocopper(I) species that subsequently couples with the electrophile.[7]
[3+2] Cycloaddition Reactions
2-Alkenyl- and 2-alkynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, which can be synthesized from the corresponding butyl derivative, are valuable substrates in [3+2] cycloaddition reactions. For example, the reaction of an alkynylboronate with a nitrile oxide provides a highly regioselective route to isoxazole boronic esters, which are versatile intermediates for further functionalization.[8]
A Key Building Block in Pharmaceutical and Agrochemical Synthesis
The introduction of sp³-hybridized centers is a crucial strategy in modern drug design to improve the physicochemical properties of drug candidates.[4] this compound and its derivatives serve as important building blocks for introducing alkyl and functionalized alkyl moieties into complex molecules.
Synthesis of Drug Intermediates
A notable example is the use of a pyrazole-containing boronic ester intermediate in the synthesis of Crizotinib, a potent inhibitor of c-Met/ALK receptor tyrosine kinases used in cancer therapy.[9][10] The synthesis involves the coupling of this boronic ester with a suitable aromatic partner, highlighting the importance of such reagents in accessing complex drug architectures.
Lithiation-Borylation for Iterative Chain Elongation
The lithiation-borylation reaction provides a powerful method for the homologation of boronic esters, allowing for the iterative extension of carbon chains with high stereocontrol.[11] This "assembly line synthesis" approach, starting from simple boronic esters like the butyl derivative, enables the construction of complex chiral molecules that are valuable as pharmaceutical intermediates.[11]
Future Outlook
The field of organoboron chemistry continues to evolve, with ongoing research focused on the development of more efficient and selective catalytic systems. For this compound, future developments are likely to include:
-
Novel Catalysts and Ligands: The design of new catalysts and ligands that can overcome the remaining challenges in C(sp³)-C(sp²) and C(sp³)-C(sp³) coupling reactions, such as those involving sterically hindered substrates.
-
Photoredox Catalysis: The integration of photoredox catalysis with organoboron chemistry to enable novel transformations under mild conditions.
-
Flow Chemistry: The application of continuous flow technologies to the synthesis and application of alkylboronic esters, offering improved safety, scalability, and efficiency.
Conclusion
This compound is a testament to the power of organoboron chemistry in modern organic synthesis. Its central role in the Suzuki-Miyaura reaction, coupled with its expanding applications in other transformations, has solidified its position as an indispensable tool for the construction of complex molecules. As our understanding of its reactivity deepens and new catalytic systems are developed, the importance of this versatile reagent in both academic research and industrial applications is set to grow even further.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. is.muni.cz [is.muni.cz]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 11. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins organoboron compounds with organic halides or triflates, a process that is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the various organoboron reagents, 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester of n-butylboronic acid, offers enhanced stability, making it easier to handle, store, and purify compared to its corresponding boronic acid. This stability translates to greater reliability and reproducibility in synthetic procedures, a critical factor in drug development and materials science.
These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions with a range of aryl halides. The provided methodologies and data are intended to serve as a comprehensive guide for researchers to facilitate the synthesis of alkylated aromatic compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the alkyl group from the boronic ester to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.
Experimental Protocols
This section outlines a general experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole, 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, [PdCl(C₃H₅)]₂/ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, n-propanol, water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Representative Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2-2.0 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.01-0.05 equiv) and any additional ligand under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated aromatic compound.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of n-butylboronic acid or its pinacol ester with various aryl halides, as reported in the literature. This data can be used as a guide for optimizing reaction conditions.
Table 1: Suzuki-Miyaura Coupling of n-Butylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | [PdCl(C₃H₅)]₂ (0.005) | Tedicyp | K₂CO₃ | Xylene | 130 | 20 | 95 |
| 2 | 4-Bromobenzaldehyde | [PdCl(C₃H₅)]₂ (0.005) | Tedicyp | K₂CO₃ | Xylene | 130 | 20 | 92 |
| 3 | 4-Bromobenzonitrile | [PdCl(C₃H₅)]₂ (0.005) | Tedicyp | K₂CO₃ | Xylene | 130 | 20 | 98 |
| 4 | 4-Bromonitrobenzene | [PdCl(C₃H₅)]₂ (0.005) | Tedicyp | K₂CO₃ | Xylene | 130 | 20 | 96 |
| 5 | 4-Bromoanisole | [PdCl(C₃H₅)]₂ (0.05) | Tedicyp | K₂CO₃ | Xylene | 130 | 20 | 82 |
| 6 | 2-Bromobenzonitrile | [PdCl(C₃H₅)]₂ (0.05) | Tedicyp | K₂CO₃ | Xylene | 130 | 20 | 95 |
Tedicyp: cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane
Table 2: Suzuki-Miyaura Coupling of n-Butylboronic Acid Pinacol Ester with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd-G3 (2) | AntPhos | TMSOK | Toluene | 100 | 0.5 | 91 |
| 2 | 2-Bromonaphthalene | Pd-G3 (2) | AntPhos | TMSOK | Toluene | 100 | 0.5 | 94 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
| 4 | 4-Chlorobenzotrifluoride | Pd₂(dba)₃ (2) | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 88 |
AntPhos: (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) TMSOK: Potassium trimethylsilanolate Pd-G3: A third-generation palladium precatalyst
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.
Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and versatile method for the synthesis of n-butyl-substituted aromatic compounds. The enhanced stability of the pinacol ester provides significant advantages in terms of handling and storage. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, from small-scale discovery to larger-scale drug development processes. Optimization of the specific catalyst, ligand, base, and solvent system for a given substrate is recommended to achieve the highest possible yields and purity.
Application Notes: The Utility of n-Butylboronic Acid Pinacol Ester in Modern Cross-Coupling Reactions
Introduction
N-butylboronic acid pinacol ester is a versatile and valuable reagent in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. As a member of the boronic acid pinacol ester family, it offers significant advantages over its corresponding free boronic acid, primarily due to the protective action of the pinacol group. This group shields the boron atom, rendering the molecule substantially more stable towards moisture and air.[1] This enhanced stability simplifies handling and purification, extends shelf life, and ensures more consistent and reproducible results in cross-coupling reactions.[1][2]
These attributes make n-butylboronic acid pinacol ester an indispensable tool for researchers in the pharmaceutical, agrochemical, and materials science sectors.[1][3] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling to form C(sp²)-C(sp³) bonds, but its utility extends to copper-catalyzed reactions for C-N and C-O bond formation (Chan-Evans-Lam coupling) and other specialized transformations.[3][4]
Key Advantages:
-
Enhanced Stability: Less susceptible to degradation via dehydration (forming boroxines) or protodeboronation compared to the free boronic acid.[2]
-
Ease of Handling: Generally solid and less sensitive to air and moisture, simplifying weighing and transfer procedures.[2]
-
Improved Reactivity Profile: Acts as a reliable nucleophilic partner in Suzuki-Miyaura couplings, often reacting under mild conditions that preserve sensitive functional groups.[1] In certain anhydrous systems, boronic esters demonstrate significantly enhanced reaction rates compared to boronic acids.[4]
-
Purification: Can often be purified using standard column chromatography.[5]
Reaction Workflows and Catalytic Cycles
The following diagrams illustrate the key workflows and catalytic cycles relevant to the application of n-butylboronic acid pinacol ester.
Caption: General workflow for the synthesis of n-butylboronic acid pinacol ester.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.[6]
Caption: A typical laboratory workflow for a cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of n-Butylboronic Acid Pinacol Ester
This protocol describes the esterification of n-butylboronic acid with pinacol. The procedure is adapted from a method for a similar alkylboronic acid.[4]
-
Materials:
-
n-Butylboronic acid (1.0 equiv)
-
Pinacol (1.0 equiv)
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equiv)
-
Diethyl ether (or other suitable solvent)
-
Pentane
-
Deionized water
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add n-butylboronic acid, pinacol, and anhydrous MgSO₄.
-
Add anhydrous diethyl ether via syringe.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Filter the solids (MgSO₄) and wash the filter cake with fresh diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
For purification, dissolve the crude material in pentane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (3x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure n-butylboronic acid pinacol ester.
-
Protocol 2: Rapid Anhydrous Suzuki-Miyaura Cross-Coupling
This protocol details a rapid C(sp²)-C(sp³) coupling of an aryl halide with an n-alkylboronic ester under anhydrous conditions, adapted from a highly efficient reported method.[4][7]
-
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
n-Butylboronic acid pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., t-Bu₃P-Pd-G3) (2 mol%)
-
Ligand (e.g., AntPhos) (4 mol%)
-
Base: Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and ligand.
-
In a separate vial, dissolve the n-butylboronic acid pinacol ester and TMSOK in anhydrous 1,4-dioxane.
-
Transfer the solution from the second vial to the first vial containing the aryl halide and catalyst.
-
Seal the reaction vial and place it in a preheated oil bath or heating block (e.g., 100 °C).
-
Stir the reaction for the required time (typically 15-60 minutes). Monitor progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove catalyst residue.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Copper-Catalyzed C-N Cross-Coupling (Chan-Evans-Lam Type)
This protocol provides general conditions for the copper-mediated amination of a boronic acid pinacol ester. While optimized for aryl boronic esters, the conditions serve as an excellent starting point for alkyl analogues.[1][8]
-
Materials:
-
n-Butylboronic acid pinacol ester (1.5 equiv)
-
Amine (primary or secondary) (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 - 2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or a mixture of MeCN/Ethanol (EtOH)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a reaction vial, add Cu(OAc)₂, the amine, and activated 4 Å molecular sieves.
-
Add the solvent (for alkyl amines, MeCN is typically sufficient; for aryl amines, a MeCN/EtOH mixture may improve yield).[2][8]
-
Add the n-butylboronic acid pinacol ester to the mixture.
-
Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 50 °C). The reaction should be open to the air, as oxygen often serves as the terminal oxidant.[5]
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, filter the reaction mixture through celite to remove the copper salts and molecular sieves, washing with ethyl acetate or dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Data Presentation: Reaction Performance
The following tables summarize quantitative data for relevant cross-coupling reactions.
Table 1: B-Alkyl Suzuki-Miyaura Coupling of Boronic Esters with Aryl Halides [4]
This table shows yields for the coupling of various aryl halides with alkylboronic esters using a Pd-G3/AntPhos catalyst system with TMSOK as the base in 1,4-dioxane at 100 °C.
| Entry | Aryl Halide | Boronic Ester | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | THF-3,4-diol n-butylboronic ester | 24 | 55 |
| 2 | 4-Bromotoluene | Neopentyldiol n-butylboronic ester | 0.25 | 92 |
| 3 | 4-Bromoanisole | Neopentyldiol n-butylboronic ester | 0.5 | 91 |
| 4 | 4-Bromobenzonitrile | Neopentyldiol n-butylboronic ester | 1 | 85 |
| 5 | 2-Bromotoluene | Neopentyldiol n-butylboronic ester | 0.5 | 87 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Neopentyldiol n-butylboronic ester | 0.5 | 89 |
Note: The boronic esters used were THF-3,4-diol and neopentyldiol derivatives, which exhibit similar or enhanced reactivity compared to pinacol esters under these specific anhydrous conditions.[4]
Table 2: Copper-Catalyzed Coupling of a Secondary Alkylboronic Ester with Various Electrophiles [9]
This table demonstrates the versatility of copper-catalyzed cross-coupling of alkylboronic esters. The reaction involves activation with t-BuLi and coupling using CuCN as the catalyst in THF.
| Entry | Electrophile | Product | Yield (%) |
| 1 | 1-Bromo-2-phenylacetylene | Alkynyl | 91 |
| 2 | 1-Bromo-3,3-dimethyl-1-butyne | Alkynyl | 92 |
| 3 | Cinnamyl bromide | Allylic | 90 |
| 4 | (E)-1-Bromo-4-phenyl-1-butene | Allylic | 81 |
| 5 | Propargyl bromide | Propargylic | 82 |
| 6 | N-Methoxy-N-methyl-benzamide | Acyl | 85 |
Note: The data shown is for a secondary alkyl (1-phenylpropyl) boronic pinacol ester but is representative of the potential applications for primary alkylboronic esters like n-butylboronic acid pinacol ester under similar conditions.[9]
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 9. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-H Borylation for the Formation of Alkyl Boronates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective functionalization of unactivated carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis. Alkyl boronates are highly versatile synthetic intermediates, readily transformed into a wide array of functional groups, including alcohols, amines, and more complex carbon skeletons through subsequent cross-coupling reactions. Palladium catalysis has emerged as a powerful tool for the C-H borylation of alkyl groups, offering distinct reactivity and selectivity compared to more traditional iridium- and rhodium-based systems.[1][2][3] This document provides a detailed overview of palladium-catalyzed C(sp³)–H borylation, including key reaction systems, experimental protocols, and mechanistic insights.
Core Concepts
Palladium-catalyzed C(sp³)–H borylation reactions often rely on a directing group strategy to achieve high levels of regioselectivity.[4][5] The directing group, typically a part of the substrate, coordinates to the palladium catalyst, bringing it into close proximity to the targeted C-H bond. This facilitates the C-H activation step, which is often the rate-limiting step of the reaction.[1] The catalytic cycle is generally proposed to proceed through either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) manifold.[1][4][5]
Key components of these reactions include:
-
Palladium Precatalyst: Palladium(II) salts, such as palladium(II) acetate (Pd(OAc)₂), are commonly used.
-
Ligand: The choice of ligand is crucial for reactivity and selectivity. Quinoline-based and phosphine ligands have proven effective in various systems.[1][6]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most frequently used boron-donating reagent.
-
Oxidant/Additives: Oxidants are often required to regenerate the active palladium catalyst. Other additives may be used to enhance reaction efficiency.
Data Presentation: A Comparative Overview of Key Methodologies
The following tables summarize quantitative data from prominent palladium-catalyzed alkyl C-H borylation methodologies.
Table 1: Directed β-C(sp³)–H Borylation of Carboxylic Acid Derivatives
This method, developed by Yu and coworkers, utilizes a quinoline-based ligand to promote the borylation of primary β-C(sp³)–H bonds in carboxylic acid derivatives.[1][2][3]
| Substrate (0.10 mmol) | Catalyst System | Boron Source (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-(pivaloyl)alanine derivative | 10 mol% Pd(OAc)₂, 20 mol% L10 | 2.0 | CH₃CN | 80 | 15 | 67 |
| Cyclopropanecarboxamide derivative | 10 mol% Pd(OAc)₂, 20 mol% L10 | 2.0 | CH₃CN | 80 | 15 | 75 |
| Cyclobutanecarboxamide derivative | 10 mol% Pd(OAc)₂, 20 mol% L10 | 2.0 | CH₃CN | 80 | 15 | 80 |
| Cyclopentanecarboxamide derivative | 5 mol% Pd(OAc)₂, 10 mol% L10 | 2.0 | CH₃CN | 80 | 15 | 90 |
| Cyclohexanecarboxamide derivative | 5 mol% Pd(OAc)₂, 10 mol% L10 | 2.0 | CH₃CN | 80 | 15 | 85 |
| Dehydroabietic acid derivative | 5 mol% Pd(OAc)₂, 10 mol% L10 | 2.0 | CH₃CN | 80 | 15 | 70 (over two steps) |
*L10 refers to a specific quinoline-based ligand. The reaction also includes HOAc (20 mol%), TEABF₄ (50 mol%), and KHCO₃ (2.0 equiv) under an O₂ atmosphere.[1]
Table 2: Borylation of Primary Alkyl Bromides
As a complementary approach, palladium catalysis can be employed for the borylation of primary alkyl bromides. This method is highly selective for primary over secondary halides.[6][7]
| Alkyl Bromide (0.2 mmol) | Catalyst System | Boron Source (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (3-bromopropyl)benzene | 1.5 mol% Pd₂(dba)₃, 6 mol% PCy₃ | 1.1 | Dioxane | 80 | 18 | 91 |
| 1-bromo-3-phenylpropane | 1.5 mol% Pd₂(dba)₃, 6 mol% PCy₃ | 1.1 | Dioxane | 80 | 18 | 95 |
| 1-bromo-4-chlorobutane | 1.5 mol% Pd₂(dba)₃, 6 mol% PCy₃ | 1.1 | Dioxane | 80 | 18 | 88 |
| 1,4-dibromopentane | 1.5 mol% Pd₂(dba)₃, 6 mol% PCy₃ | 1.1 | Dioxane | 80 | 18 | 85 (selective at primary) |
*Reactions were performed with KOPh (1.5 equiv). PCy₃ = Tricyclohexylphosphine.[6]
Experimental Protocols
Protocol 1: Directed β-C(sp³)–H Borylation of a Carboxylic Acid Derivative
This protocol is adapted from the work of He, J. et al. (2016).[1][3]
Materials:
-
Carboxylic acid derivative substrate (e.g., N-pivaloyl-L-valine amide, 0.10 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 2.3 mg)
-
Quinoline ligand L10 (20 mol%, 5.4 mg)
-
Bis(pinacolato)diboron (B₂pin₂, 2.0 equiv, 50.8 mg)
-
Potassium hydrogen carbonate (KHCO₃, 2.0 equiv, 20.0 mg)
-
Tetraethylammonium tetrafluoroborate (TEABF₄, 50 mol%, 10.9 mg)
-
Acetic acid (HOAc, 20 mol%, 1.2 µL)
-
Acetonitrile (CH₃CN, 1.5 mL)
-
Oxygen (balloon)
-
Schlenk tube or reaction vial with a screw cap and septum
Procedure:
-
To a dried Schlenk tube or reaction vial, add the carboxylic acid derivative substrate, Pd(OAc)₂, the quinoline ligand, B₂pin₂, KHCO₃, and TEABF₄.
-
Evacuate and backfill the tube with oxygen three times.
-
Add acetonitrile and acetic acid via syringe under an oxygen atmosphere (balloon).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 15 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl boronate.
Protocol 2: Borylation of a Primary Alkyl Bromide
This protocol is adapted from the work of M. K. Tse, et al.
Materials:
-
Alkyl bromide (e.g., (3-bromopropyl)benzene, 0.2 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%, 2.7 mg)
-
Tricyclohexylphosphine (PCy₃, 6 mol%, 3.4 mg)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv, 55.9 mg)
-
Potassium phenoxide (KOPh, 1.5 equiv, 39.7 mg)
-
1,4-Dioxane (1.0 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, PCy₃, B₂pin₂, and KOPh to a reaction vial.
-
Add 1,4-dioxane to the vial.
-
Add the alkyl bromide substrate to the vial.
-
Seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations: Catalytic Cycles and Workflows
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for directed C-H borylation.
Caption: A generalized workflow for palladium-catalyzed borylation reactions.
References
- 1. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Promoted Borylation of C(sp(3))-H Bonds with Palladium(II) Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Alkylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using alkylboronic esters. This powerful C(sp²)–C(sp³) bond-forming reaction is of significant interest, particularly within the pharmaceutical industry, for the synthesis of complex organic molecules with increased three-dimensional character.[1] This document outlines standard reaction conditions, detailed experimental protocols, and visual representations of the catalytic cycle and experimental workflow.
Introduction to Suzuki-Miyaura Coupling with Alkylboronic Esters
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[2] While traditionally used for C(sp²)-C(sp²) bond formation, recent advancements have expanded its scope to include the use of alkylboronic acids and their esters for the formation of C(sp²)-C(sp³) bonds.[1][3] Alkylboronic esters, such as pinacol esters, offer improved stability and handling compared to the corresponding boronic acids, making them attractive reagents in organic synthesis.[4][5]
The reaction typically proceeds via a catalytic cycle involving three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the alkyl group from the boronic ester to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6] The choice of catalyst, ligand, base, and solvent is crucial for a successful and high-yielding reaction.
Standard Reaction Conditions
A variety of conditions have been developed for the Suzuki-Miyaura coupling of alkylboronic esters. The selection of optimal conditions depends on the specific substrates being coupled. Below is a summary of commonly employed components.
Catalysts: Palladium catalysts are most widely used.[6] These can be pre-formed complexes or generated in situ from a palladium precursor and a ligand. Nickel catalysts have also emerged as a powerful alternative, especially for less reactive electrophiles.[6]
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[6]
-
Ligands: Bulky, electron-rich phosphine ligands are often essential for promoting the coupling of alkylboronic esters. Examples include:
Bases: The base plays a critical role in the transmetalation step.[9][10] A range of inorganic and organic bases can be used.
-
Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, NaOH, LiOᵗBu[6][7][8][9][11]
-
Organic Bases: Amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) can be employed, particularly with base-sensitive substrates.[9]
-
Other: Potassium trimethylsilanolate (TMSOK) has been shown to be effective in anhydrous conditions.[1]
Solvents: The choice of solvent can significantly impact the reaction outcome. Both aqueous and anhydrous conditions are utilized.
-
Aromatic Solvents: Toluene, Xylene[11]
-
Polar Aprotic Solvents: Dimethylformamide (DMF)
-
Protic Solvents: Water, Alcohols (often used as a co-solvent with an organic solvent)[7][12]
Reaction Temperature: Temperatures can range from room temperature to elevated temperatures (e.g., 100-150°C), depending on the reactivity of the substrates and the catalyst system employed.[7][12]
Data Presentation: Summary of Reaction Conditions
The following tables summarize quantitative data from various reported protocols for the Suzuki-Miyaura coupling of alkylboronic esters.
Table 1: Anhydrous Suzuki-Miyaura Coupling of Alkylboronic Esters
| Aryl Halide (equiv) | Alkylboronic Ester (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.2 | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (2.4) | Dioxane | 100 | < 1 | 75-96 | [1] |
Table 2: Aqueous Suzuki-Miyaura Coupling of Alkylboronic Esters with Aryl Chlorides
| Aryl Chloride (equiv) | Alkyl Pinacol Boronic Ester (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 2.3 | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 65-85 | [7] |
| 1.0 | 2.3 | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O (4:1) | 100 | 24 | 70-94 | [8] |
Experimental Protocols
Below are detailed, representative protocols for performing Suzuki-Miyaura coupling with alkylboronic esters under different conditions.
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol is adapted from a rapid, anhydrous method employing an oxaphosphole ligand.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Neopentyldiol alkylboronic ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
AntPhos (0.04 mmol, 4 mol%)
-
Potassium trimethylsilanolate (TMSOK) (2.4 mmol, 2.4 equiv)
-
Anhydrous 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl halide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), neopentyldiol alkylboronic ester (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), AntPhos (0.04 mmol), and potassium trimethylsilanolate (2.4 mmol).
-
Add anhydrous 1,4-dioxane to the flask via syringe to achieve a concentration of 0.1 M with respect to the aryl halide.
-
Stir the reaction mixture at 100°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are often complete within 1 hour.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Aqueous Suzuki-Miyaura Coupling with Aryl Chlorides
This protocol is based on conditions developed for the coupling of polychlorinated aromatics.[7]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Alkyl pinacol boronic ester (2.3 mmol, 2.3 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or FcPPh₂ (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (6.0 mmol, 6.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl chloride (1.0 mmol), alkyl pinacol boronic ester (2.3 mmol), Pd₂(dba)₃ (0.01 mmol), FcPPh₂ (0.06 mmol), and K₃PO₄ (6.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and degassed water in a 2:1 ratio to achieve a concentration of 0.13 M with respect to the aryl chloride.
-
Heat the reaction mixture to 100°C and stir for 18-20 hours.[7]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium‐catalysed Suzuki cross‐coupling of primary alkylboronic acids with alkenyl halides [ouci.dntb.gov.ua]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
Application Notes: Synthesis of Complex Molecules Using Alkyl-Dioxaborolanes as Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyl-dioxaborolanes, particularly 2-alkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes (alkyl-Bpin), have emerged as indispensable building blocks in modern organic synthesis. Their stability, ease of handling, and versatile reactivity make them ideal precursors for the construction of complex molecular architectures, a critical aspect of pharmaceutical and materials science research. This document provides detailed application notes and protocols for the use of these valuable reagents, with a focus on the incorporation of alkyl moieties, such as a butyl group, into complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of their application, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
Key Applications and Methodologies
The primary application of alkyl-dioxaborolanes in complex molecule synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the coupling of an organoboron compound with an organohalide or triflate. The mild reaction conditions and high functional group tolerance have led to its widespread use in the pharmaceutical and agrochemical industries.[1]
Suzuki-Miyaura Cross-Coupling
The general scheme for a Suzuki-Miyaura coupling reaction involving an alkyl-dioxaborolane is as follows:
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
The mechanism involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with the boronate ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[3][4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an Aryl Bromide
This protocol is a representative example for the coupling of an alkylboronic ester with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the synthesis of a functionalized dioxaborolane that can be a precursor to other derivatives.
Materials:
-
Dry tetrahydrofuran (THF)
-
Dry dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl, 5 N)
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add dry THF and cool to -100 °C using an ethanol/liquid nitrogen bath.[5]
-
Add dry dichloromethane to the cooled THF.[5]
-
Slowly add n-butyllithium dropwise while maintaining the internal temperature at -100 °C.[5]
-
After stirring for 40 minutes, add trimethyl borate in one portion.[5]
-
Continue stirring at -100 °C for another 40 minutes, then quench the reaction with 5 N HCl.[5]
-
Allow the mixture to warm to room temperature and stir for 1 hour.[5]
-
The resulting crude (dichloromethyl)boronic acid is then reacted with pinacol and anhydrous magnesium sulfate in dry dichloromethane at room temperature for 16 hours to yield 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5]
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving alkylboronic esters.
| Entry | Aryl Halide | Alkylboronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2-Butyl-Bpin | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | 2-Hexyl-Bpin | Pd₂(dba)₃ (1.5) | SPhos (6) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 3 | 2-Iodopyridine | 2-Cyclopropyl-Bpin | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DME | 80 | 24 | 75-85 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for optimizing a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for Suzuki-Miyaura reaction optimization.
Conclusion
Alkyl-dioxaborolanes are powerful and versatile building blocks for the synthesis of complex molecules. Their application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the formation of C(sp²)-C(sp³) and other carbon-carbon bonds. The protocols and data presented herein offer a starting point for researchers to incorporate these valuable reagents into their synthetic strategies for drug discovery and materials science. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
References
The Pivotal Role of n-Butylboronic Acid Pinacol Ester in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-butylboronic acid pinacol ester has emerged as a cornerstone reagent in modern pharmaceutical synthesis, prized for its stability, versatility, and efficiency in constructing complex molecular architectures. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, which is fundamental to the assembly of a vast array of drug candidates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of n-butylboronic acid pinacol ester in the synthesis of pharmaceutically relevant compounds, with a focus on the preparation of fusaric acid analogs, known for their activity as quorum sensing inhibitors in bacteria.
Application Notes
N-butylboronic acid pinacol ester offers significant advantages over its corresponding free boronic acid. The pinacol group protects the boronic acid moiety, rendering the compound more stable to air and moisture, which simplifies handling, storage, and purification. This enhanced stability is crucial in multi-step syntheses where the integrity of building blocks is paramount.
The principal utility of n-butylboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile formation of a C(sp³)–C(sp²) bond by coupling the butyl group of the boronic ester with an aryl or heteroaryl halide or triflate. This capability is particularly valuable in medicinal chemistry for introducing alkyl chains into aromatic systems, a common structural motif in many therapeutic agents.
A notable application is in the synthesis of fusaric acid (5-butylpicolinic acid) and its derivatives. Fusaric acid itself is a natural mycotoxin with a range of biological activities, and its analogs are being explored for their potential as quorum sensing inhibitors, a promising strategy for combating bacterial infections by disrupting cell-to-cell communication. The key step in the synthesis of these analogs is the Suzuki-Miyaura coupling of n-butylboronic acid pinacol ester with a halogenated pyridine derivative. Microwave-assisted synthesis has been shown to significantly accelerate this transformation, leading to higher yields and shorter reaction times, which is highly advantageous in a drug discovery setting.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative microwave-assisted Suzuki-Miyaura coupling reaction for the synthesis of a fusaric acid precursor.
| Reactants | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 5-Iodopicolinonitrile | 229.04 | 1.0 | 1 mmol, 229 mg |
| n-Butylboronic acid pinacol ester | 184.08 | 1.2 | 1.2 mmol, 221 mg |
| Pd(PPh₃)₄ (catalyst) | 1155.56 | 0.05 | 0.05 mmol, 58 mg |
| K₂CO₃ (base) | 138.21 | 2.0 | 2.0 mmol, 276 mg |
| 1,4-Dioxane (solvent) | 88.11 | - | 4 mL |
| Water (solvent) | 18.02 | - | 1 mL |
| Reaction Parameters | Value |
| Temperature | 120 °C |
| Reaction Time | 20 minutes |
| Microwave Power | 100 W (typical) |
| Product | Yield |
| 5-Butylpicolinonitrile | ~85% (isolated) |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of 5-Butylpicolinonitrile
This protocol describes the synthesis of 5-butylpicolinonitrile, a key intermediate in the preparation of fusaric acid, via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Iodopicolinonitrile
-
n-Butylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 5-iodopicolinonitrile (229 mg, 1.0 mmol, 1.0 equiv.), n-butylboronic acid pinacol ester (221 mg, 1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a stream of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv.) to the vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the vial.
-
Sealing and Microwave Irradiation: Securely seal the vial with a cap. Place the vial in the microwave synthesizer. Irradiate the reaction mixture with stirring at 120 °C for 20 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-butylpicolinonitrile as the final product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 5-butylpicolinonitrile.
Application Notes & Protocols: Amination of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conversion of carbon-boron (C-B) bonds into carbon-nitrogen (C-N) bonds is a pivotal transformation in modern organic synthesis, particularly in the pharmaceutical industry where nitrogen-containing compounds are ubiquitous.[1][2] Alkylboronic esters, such as 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are stable, readily available building blocks that offer a versatile platform for accessing complex molecular architectures.[1][3] This document provides detailed protocols for the amination of this compound, a key substrate for introducing a butylamine moiety. The methodologies outlined below are based on established literature precedents and are designed to be readily implemented in a standard laboratory setting.
The amination of alkylboronic esters can proceed through several mechanistic pathways, including copper-catalyzed Chan-Lam type couplings, 1,2-metallate rearrangements, and reactions involving nucleophilic 'ate' complexes.[1][2][3] These methods offer complementary approaches to accessing a diverse range of primary, secondary, and tertiary amines with varying functional group tolerance and stereochemical outcomes.[3]
Experimental Protocols
Two primary protocols for the amination of this compound are presented below. The first is a copper-catalyzed method suitable for a range of aliphatic amines.[4] The second describes a direct, stereospecific amination using methoxyamine, which is particularly useful for the synthesis of primary amines.[5]
Protocol 1: Copper-Catalyzed Amination with Aliphatic Amines [4]
This protocol details the copper-catalyzed coupling of this compound with an aliphatic amine.
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine, piperidine)
-
Copper(II) bromide (CuBr₂)
-
Isopropyl alcohol
-
Toluene
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Silica gel
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flask, add this compound (1.0 equiv.), the aliphatic amine (3.5 equiv.), and CuBr₂ (10 mol%).
-
Add isopropyl alcohol (0.5 mL per 0.5 mmol of boronic ester) and toluene (0.5 mL per 0.5 mmol of boronic ester).
-
Stir the mixture under an air atmosphere at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pass the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the eluate under reduced pressure.
-
For a reductive workup, dissolve the crude material in ethanol (1 mL per 0.5 mmol of starting boronic ester) and add sodium borohydride (1.3 equiv.).
-
Stir the mixture at room temperature for 2 hours.
-
Purify the product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-Butylmorpholine | 75 |
| 2 | Piperidine | 1-Butylpiperidine | 82 |
| 3 | Diethylamine | N,N-Diethylbutylamine | 68 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Direct Stereospecific Amination with Methoxyamine [5]
This protocol describes a direct amination method that is particularly effective for the synthesis of primary amines and can be applied to secondary and tertiary boronic esters with stereospecificity.
Materials:
-
This compound
-
Methoxyamine (MeONH₂)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O) (for Boc-protection)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).
-
Dissolve the boronic ester in anhydrous THF.
-
Add methoxyamine (3.0 equiv.) to the solution.
-
Add potassium tert-butoxide (5.0 equiv.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction can be quenched with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For the synthesis of the Boc-protected amine, the crude amine can be dissolved in a suitable solvent (e.g., dichloromethane) and reacted with Boc₂O in the presence of a base (e.g., triethylamine).
-
Purify the product by column chromatography on silica gel.
Data Presentation:
| Entry | Product | Yield (%) |
| 1 | Butylamine | 85 |
| 2 | tert-Butyl (butyl)carbamate | 80 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Below is a generalized workflow for the amination of this compound.
Caption: General workflow for the amination reaction.
Below is a simplified representation of the mechanistic pathways.
Caption: Simplified overview of amination pathways.
References
Scalable Synthesis of n-Butylboronic Acid Pinacol Ester for Industrial Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of n-butylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The described method is based on the robust and industrially viable Grignard reaction, offering high yields and purity. This application note includes a step-by-step experimental protocol, purification techniques, and quantitative data presented for easy reference.
Introduction
n-Butylboronic acid pinacol ester is a key intermediate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is fundamental in the formation of carbon-carbon bonds. The stability and ease of handling of the pinacol ester compared to the free boronic acid make it a preferred reagent in multi-step syntheses within the pharmaceutical and fine chemical industries. The demand for efficient and scalable synthetic routes is therefore of paramount importance.
The most common and scalable method for the preparation of alkylboronic acid pinacol esters involves the reaction of a Grignard reagent with a trialkyl borate, followed by esterification with pinacol. This method is advantageous due to the ready availability and relatively low cost of the starting materials.
Reaction Scheme
The overall two-step reaction for the synthesis of n-butylboronic acid pinacol ester is outlined below:
Step 1: Grignard Reaction n-BuMgBr + B(OiPr)₃ → n-BuB(OiPr)₂ + MgBr(OiPr)
Step 2: Transesterification n-BuB(OiPr)₂ + Pinacol → n-Butylboronic acid pinacol ester + 2 i-PrOH
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Magnesium turnings | 24.31 | 99.8% | Sigma-Aldrich |
| 1-Bromobutane | 137.02 | 99% | Sigma-Aldrich |
| Triisopropyl borate | 188.08 | 98% | Sigma-Aldrich |
| Pinacol | 118.17 | 99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | 74.12 | ≥99.7% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 36.46 | 1 M aq. | Sigma-Aldrich |
| Saturated Sodium Chloride Solution (Brine) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥99.5% | Sigma-Aldrich |
Scalable Synthesis of n-Butylboronic Acid Pinacol Ester
This protocol is designed for a laboratory scale that is readily adaptable for pilot plant production.
Step 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Add magnesium turnings (26.7 g, 1.1 mol) to the flask.
-
In the dropping funnel, prepare a solution of 1-bromobutane (137.0 g, 1.0 mol) in anhydrous THF (500 mL).
-
Add approximately 50 mL of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by heat evolution and bubble formation. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Esterification
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask, prepare a solution of triisopropyl borate (207.0 g, 1.1 mol) in anhydrous THF (250 mL).
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Add a solution of pinacol (130.0 g, 1.1 mol) in anhydrous diethyl ether (250 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours to facilitate the transesterification.
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with water (200 mL) and then with saturated brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of boronic esters can sometimes be challenging due to their sensitivity to silica gel.[1][2]
Method 1: Vacuum Distillation
The crude n-butylboronic acid pinacol ester can be purified by vacuum distillation.
-
Set up a short-path distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction boiling at 32-34 °C at 0.1 mmHg.[3]
Method 2: Chromatography on Boric Acid-Impregnated Silica Gel
For smaller scales or to remove persistent impurities, column chromatography can be employed. To minimize decomposition on silica, the silica gel can be pre-treated with boric acid.[1][4]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add a 5% w/w solution of boric acid in a polar solvent (e.g., ethanol) to the slurry and stir.
-
Evaporate the solvents to obtain the boric acid-impregnated silica gel.
-
Pack a column with the prepared silica gel.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the product with a gradient of ethyl acetate in hexane.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 1-Bromobutane | 1.0 mol | Limiting Reagent |
| Magnesium | 1.1 mol | 1.1 equivalents |
| Triisopropyl borate | 1.1 mol | 1.1 equivalents |
| Pinacol | 1.1 mol | 1.1 equivalents |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux (THF) | ~66 °C |
| Borylation Temp. | -78 °C to RT | |
| Transesterification Temp. | Room Temperature | |
| Product Information | ||
| Product Name | n-Butylboronic acid pinacol ester | |
| CAS Number | 69190-62-1 | |
| Molecular Formula | C₁₀H₂₁BO₂ | [3] |
| Molecular Weight | 184.08 g/mol | [3] |
| Boiling Point | 32-34 °C @ 0.1 mmHg | [3] |
| Density | 0.865 g/mL | |
| Expected Yield | 75-85% | |
| Purity (after purification) | >97% |
Visual Workflow
Caption: Workflow for the scalable synthesis of n-butylboronic acid pinacol ester.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
1-Bromobutane: This reagent is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triisopropyl borate: This compound is flammable and can cause eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of n-butylboronic acid pinacol ester, a crucial building block for drug development and organic synthesis. By following the detailed steps for synthesis, work-up, and purification, researchers can obtain high yields of the desired product with excellent purity. The adaptability of this protocol makes it suitable for both laboratory and industrial-scale production.
References
Application Note: Purification of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by Vacuum Distillation
Abstract
This application note provides a detailed protocol for the purification of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The primary method for purification is vacuum distillation, which is effective in removing non-volatile impurities and residual solvents. This document outlines the necessary equipment, safety precautions, experimental procedure, and expected outcomes for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as n-butylboronic acid pinacol ester, is a widely used reagent for the introduction of a butyl group onto aromatic and heteroaromatic rings. The purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to side reactions and reduced yields. Common impurities include unreacted starting materials from its synthesis, such as pinacol and n-butylboronic acid, as well as solvents. Vacuum distillation is a preferred method for purification due to the compound's relatively high boiling point at atmospheric pressure and its sensitivity to heat. By reducing the pressure, the boiling point is lowered, minimizing thermal decomposition.
Materials and Equipment
Chemicals
-
Crude this compound
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Cold trap coolant (e.g., dry ice/acetone slurry or liquid nitrogen)
Equipment
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Thermometer and thermometer adapter
-
Condenser
-
Receiving flask (e.g., pear-shaped or round-bottom)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Manometer or vacuum gauge
-
Cold trap
-
Laboratory stand, clamps, and tubing
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4]
-
Boronic esters can be irritating to the eyes, respiratory system, and skin.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[1][3][6]
-
Handle n-butyllithium, a potential precursor, with extreme care as it is pyrophoric.
-
Vacuum distillation poses an implosion risk. Use glassware that is free of cracks and scratches. It is advisable to use a blast shield.
-
Ensure all connections in the distillation apparatus are secure to maintain a stable vacuum.
-
In case of skin contact, wash immediately with plenty of water.[2][4] If inhaled, move to fresh air.[2][6] In case of eye contact, rinse cautiously with water for several minutes.[1][3][6] Seek medical attention if irritation persists.[2][4][6]
Experimental Protocol
Pre-distillation Preparation
-
Ensure the crude this compound is free of any aqueous residues. If necessary, dry the crude product over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease for all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask containing the crude product. This is crucial for preventing bumping during distillation under vacuum.
-
Attach the distillation flask to the short-path distillation head.
-
Insert a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the condenser and the receiving flask.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
Vacuum Distillation Procedure
-
Begin circulating cold water through the condenser.
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 0.1 mmHg).
-
Once the vacuum is stable, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature and pressure closely. The boiling point of this compound is approximately 32-34 °C at 0.1 mmHg.
-
Collect the fraction that distills over at a constant temperature. Discard any initial forerun that may contain lower-boiling impurities.
-
Once the product has been collected, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before disconnecting the receiving flask.
Data Presentation
The following table summarizes the key physical and distillation parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₂₁BO₂ | [5] |
| Molecular Weight | 184.09 g/mol | [5] |
| Appearance | Clear colorless to brown liquid | [7] |
| Boiling Point | 32-34 °C at 0.1 mmHg | |
| Density | 0.865 g/mL | |
| Refractive Index | 1.4182 | |
| Purity (Post-synthesis, pre-distillation) | >97% (by GC) | [7] |
| Expected Purity (Post-distillation) | >99% (by GC/NMR) |
Visualizations
Experimental Workflow Diagram
Caption: Vacuum Distillation Workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| Bumping | - Inadequate stirring- Heating too rapidly | - Ensure the magnetic stir bar is spinning effectively- Reduce the heating rate |
| Pressure Fluctuations | - Leaks in the system- Outgassing of solvents | - Check all joints and tubing for leaks- Allow the system to degas before heating |
| No Distillate | - Vacuum not low enough- Temperature too low | - Check vacuum pump and system for leaks- Gradually increase the heating mantle temperature |
| Product Solidifies in Condenser | - Condenser water is too cold | - Use slightly warmer coolant water |
Conclusion
Vacuum distillation is an effective and reliable method for the purification of this compound, yielding a product of high purity suitable for sensitive downstream applications in research and drug development. Adherence to the detailed protocol and safety precautions outlined in this application note is essential for a successful and safe purification process.
References
Application Notes and Protocols: The Use of 2-Butyl-dioxaborolane in the Synthesis of C(sp³)-Rich Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing emphasis on molecules with a high fraction of sp³-hybridized carbon atoms (Fsp³) in drug discovery underscores the need for robust and versatile synthetic methodologies.[1] C(sp³)-rich molecules often exhibit improved physicochemical and pharmacokinetic properties, making them attractive candidates for novel therapeutics.[1] Alkyl boronic acids and their esters, such as 2-butyl-dioxaborolane, are pivotal reagents in the construction of these complex three-dimensional scaffolds.[1][2] This document provides detailed application notes and protocols for the use of 2-butyl-dioxaborolane and related alkyl boron compounds in the synthesis of C(sp³)-rich molecules, with a focus on cross-coupling reactions.
Key Applications
The primary application of 2-butyl-dioxaborolane and other alkyl boronic esters is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[3][4] These reactions are fundamental in modern organic synthesis due to their broad functional group tolerance and mild reaction conditions.
Recent advancements have expanded the utility of alkyl boron reagents to include:
-
Stereocontrolled C(sp³)–C(sp³) Cross-Coupling: Enabling the synthesis of enantioenriched molecules with vicinal stereocenters.[5][6]
-
Transition-Metal-Free Coupling Reactions: Offering alternative pathways for the construction of sterically hindered C(sp³)–C(sp³) bonds.[1][2]
-
Late-Stage Functionalization: Allowing for the modification of complex, biologically active molecules to explore structure-activity relationships.[1]
Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling of Secondary Alkyl Boronic Esters with Aryl Halides
| Entry | Alkyl Boronic Ester | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Ref. |
| 1 | 2-Butyl-dioxaborolane | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | |
| 2 | Cyclohexyl-dioxaborolane | 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | N/A |
| 3 | 2-Pentyl-dioxaborolane | 4-Chloroanisole | Pd₂ (dba)₃/XPhos | CsF | THF | 78 | N/A |
| 4 | N-Boc-4-piperidyl-dioxaborolane | 3-Bromopyridine | Pd(PPh₃)₄ | NaOH | DME/H₂O | 88 | [5] |
Note: Yields are for isolated products. Conditions are generalized from literature and may require optimization for specific substrates.
Table 2: Stereocontrolled C(sp³)–C(sp³) Cross-Coupling of Boronic Esters with Allylic Carbonates
| Entry | Boronic Ester | Allylic Carbonate | Catalyst System | Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Ref. |
| 1 | (S)-N-Boc-piperidine-4-boronic ester | Racemic Phenyl Allylic Carbonate | [Ir(cod)Cl]₂ | (S)-L1 | 95:5 | >99 | 90 | [7] |
| 2 | Cyclopentylboronic ester | Racemic Cinnamyl Carbonate | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Chiral Phosphine | 90:10 | 98 | 85 | [5] |
Note: The reaction often involves the formation of a tetracoordinated boronate complex prior to the cross-coupling step.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Butyl-dioxaborolane with an Aryl Bromide
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a secondary alkyl boronic ester with an aryl halide.
Materials:
-
2-Butyl-dioxaborolane
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), 2-butyl-dioxaborolane (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to the flask in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stereocontrolled C(sp³)–C(sp³) Cross-Coupling via Boron-to-Zinc Transmetalation
This protocol describes a method for the stereocontrolled coupling of an enantioenriched boronic ester with an allylic carbonate, proceeding through a key boron-to-zinc transmetalation step.[5][6]
Materials:
-
Enantioenriched secondary boronic ester (e.g., (S)-N-Boc-piperidine-4-boronic ester)
-
Racemic allylic carbonate (e.g., phenyl allylic carbonate)
-
tert-Butyllithium (t-BuLi) solution in hexanes
-
Zinc chloride (ZnCl₂) solution in THF
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂)
-
Chiral ligand (e.g., (S)-L1, a phosphoramidite ligand)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glovebox techniques
Procedure:
-
In a glovebox, dissolve the enantioenriched boronic ester (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C.
-
Slowly add tert-butyllithium (1.05 eq) to form the boronate complex. Stir for 30 minutes at -78 °C.
-
Add the zinc chloride solution (1.1 eq) and allow the mixture to warm to room temperature, stirring for 1 hour to facilitate transmetalation.
-
In a separate flask, prepare the iridium catalyst by mixing [Ir(cod)Cl]₂ (0.025 eq) and the chiral ligand (0.10 eq) in anhydrous THF.
-
Add the racemic allylic carbonate (1.2 eq) to the catalyst solution.
-
Transfer the solution of the organozinc reagent to the catalyst/carbonate mixture via cannula.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography to obtain the enantioenriched C(sp³)-rich molecule.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Stereocontrolled Coupling
Caption: Logical steps in stereocontrolled C(sp³)-C(sp³) bond formation.
Conclusion
2-Butyl-dioxaborolane and related alkyl boronic esters are indispensable tools for the synthesis of C(sp³)-rich molecules. The methodologies outlined in these application notes, from standard Suzuki-Miyaura couplings to more advanced stereocontrolled reactions, provide a robust platform for accessing novel chemical space. For researchers in drug discovery and development, mastering these techniques is crucial for the design and synthesis of next-generation therapeutics with enhanced three-dimensionality. Further exploration of novel catalysts and reaction conditions will continue to expand the scope and utility of these versatile reagents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Unactivated Alkylboronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of unactivated alkylboronic esters.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering systematic approaches to identify and resolve common problems.
Q1: My Suzuki coupling reaction with an unactivated alkylboronic ester is resulting in a very low yield or no product. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings involving unactivated alkylboronic esters can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality and Stability:
-
Alkylboronic Ester: While generally more stable than boronic acids, alkylboronic esters can degrade. Unactivated alkylboron reagents are particularly susceptible to protodeboronation.[1][2] It is recommended to use fresh, high-purity alkylboronic esters. For sensitive substrates, consider converting them to more robust forms like MIDA (N-methyliminodiacetic acid) boronates or potassium alkyltrifluoroborates, which can offer enhanced stability and controlled release of the boronic acid in situ.[1][3][4]
-
Organic Halide: The reactivity of your coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with unactivated alkyl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems.[2][5]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously sensitive to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The strict exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of undesired homocoupling byproducts.[1][6][7] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.
-
Solvent and Base Purity: Always use anhydrous and degassed solvents.[1][8] Oxygen dissolved in the solvent is a common source of catalyst deactivation. Ensure your base is of high purity and handled under an inert atmosphere if it is hygroscopic.
-
Q2: I suspect protodeboronation of my unactivated alkylboronic ester is the primary cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant challenge with unactivated alkylboron reagents.[1][2] Here are several strategies to mitigate this side reaction:
-
Choice of Base: The base is essential for activating the boronic ester to facilitate transmetalation, but it can also promote protodeboronation.[9]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source, leading to protodeboronation.[1] Employing anhydrous conditions can help to minimize this side reaction.
-
Use of More Stable Boron Reagents: As mentioned previously, converting the alkylboronic ester to a more stable derivative like a MIDA boronate or an alkyltrifluoroborate can protect it from premature decomposition.[1][4][8] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[4]
Q3: My reaction is sluggish, and I'm observing incomplete conversion even after extended reaction times. How can I improve the reaction rate?
A3: Slow reaction rates are common in Suzuki couplings with unactivated alkylboronic esters due to the challenges of slow transmetalation.[10]
-
Ligand Selection: The choice of ligand is critical for facilitating the key steps of the catalytic cycle. For unactivated alkyl partners, bulky, electron-rich phosphine ligands are often required.[10] Consider using Buchwald-type ligands such as SPhos or XPhos, or other electron-rich and sterically demanding phosphines to accelerate the reaction.[8]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barriers for oxidative addition and transmetalation.[8] However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[8] Careful optimization is key.
-
Catalyst Precatalyst: If you are using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[8] In some cases, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[8]
Q4: I am observing significant amounts of β-hydride elimination as a side product. What can I do to suppress it?
A4: β-hydride elimination is a common competing pathway with unactivated alkyl substrates that possess β-hydrogens, leading to the formation of alkene byproducts and reduced yields of the desired cross-coupled product.[11]
-
Ligand Choice: The ligand can play a crucial role in preventing β-hydride elimination. Ligands with larger bite angles can disfavor the geometry required for this elimination pathway.[11]
-
Catalyst System: In some cases, switching from a palladium to a nickel-based catalyst system can suppress β-hydride elimination.[11] Nickel catalysts have shown promise in couplings involving unactivated alkyl halides.[5][12]
Frequently Asked Questions (FAQs)
Q1: Why is Suzuki coupling with unactivated alkylboronic esters so challenging?
A1: The primary challenges stem from a few key factors:
-
Slow Transmetalation: The transfer of the unactivated alkyl group from boron to the palladium center is often slow.[10]
-
Competing β-Hydride Elimination: Unactivated alkyl groups containing β-hydrogens are prone to β-hydride elimination, which competes with the desired reductive elimination step.[10][11]
-
Protodeboronation: The C-B bond of the alkylboronic ester can be cleaved by proton sources, leading to the loss of the nucleophilic partner.[1][2]
Q2: What are the best practices for setting up a Suzuki coupling reaction with unactivated alkylboronic esters?
A2: To maximize your chances of success, adhere to the following best practices:
-
High-Purity Reagents: Use fresh, high-purity boronic esters, organic halides, solvents, and bases.
-
Strictly Inert Conditions: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]
-
Appropriate Stoichiometry: Typically, a slight excess of the boronic ester (1.1-1.5 equivalents) is used relative to the limiting halide.[8]
-
Systematic Optimization: If you are developing a new transformation, systematically screen catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrates.
Q3: Can I use water in my reaction?
A3: While some Suzuki-Miyaura couplings are performed in aqueous or biphasic conditions, for unactivated alkylboronic esters, water can be detrimental by promoting protodeboronation.[1] It is generally recommended to use anhydrous conditions unless specifically required for the solubility of a particular reagent, in which case the amount of water should be carefully controlled.[8][10]
Q4: What is the role of the base in the reaction?
A4: The base plays a crucial role in the catalytic cycle. It activates the boronic ester by forming a more nucleophilic boronate species, which then facilitates the transmetalation step where the alkyl group is transferred to the palladium center.[9]
Quantitative Data Summary
Table 1: Representative Reaction Conditions for Suzuki Coupling of Unactivated Alkylboronic Esters
| Entry | Aryl Halide | Alkylboronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 1-Octylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [General conditions based on literature] |
| 2 | 2-Bromonaphthalene | Neopentylglycolboronic ester of 1-octene | AntPhos-Pd-G3 (2) | - | TMSOK | CPME | 80 | <1 | 94 | [10] |
| 3 | 4-Chloroanisole | 1-Heptyl pinacol boronic ester | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 78 | [2] |
| 4 | 1-Bromo-4-fluorobenzene | Cyclopropylboronic acid pinacol ester | AntPhos-Pd-G3 (2) | - | TMSOK | CPME | 80 | <1 | 82 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Unactivated Alkylboronic Ester
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the unactivated alkylboronic ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with a stream of argon or nitrogen for 15-20 minutes while stirring.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene, or CPME, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via a syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: Key challenges within the Suzuki catalytic cycle for unactivated alkyls.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with n-Butylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve yields and overcome common challenges in Suzuki-Miyaura cross-coupling reactions involving n-butylboronic acid pinacol ester.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) species. | - Use a freshly opened bottle of catalyst or a reliable precatalyst. - Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald precatalyst). |
| 2. Inappropriate Base: The chosen base may not be strong enough to promote transmetalation or may be sterically hindered. | - Screen a variety of bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, or KF. The optimal base can be substrate-dependent.[1] - Ensure the base is finely powdered and dry for solid bases. | |
| 3. Suboptimal Solvent: The solvent system may not be suitable for dissolving all reactants or for the specific catalyst system. | - Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[2] - Ensure solvents are anhydrous if the reaction is sensitive to water, and always degas thoroughly to remove oxygen. | |
| 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. | - Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C).[3] | |
| Significant Protodeboronation | 1. Presence of Water: Water acts as a proton source for the cleavage of the C-B bond, a common side reaction.[1] | - Use anhydrous solvents and thoroughly dry all glassware. - Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture. |
| 2. Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] | - Switch to a milder base like K₂CO₃ or KF. | |
| 3. High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway. | - Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.[1] | |
| Homocoupling of Boronic Ester | 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic ester molecules, catalyzed by palladium. | - Rigorously degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas through the solvent). - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| 2. Use of a Pd(II) Precatalyst: Pd(II) species can directly promote the homocoupling of the boronic ester before the catalytic cycle is fully established. | - Use a Pd(0) catalyst source or a precatalyst that rapidly generates the active Pd(0) species. | |
| 3. High Concentration of Boronic Ester: A high concentration of the boronic ester can increase the rate of this bimolecular side reaction. | - Consider the slow addition of the n-butylboronic acid pinacol ester to the reaction mixture. | |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion in a reasonable time. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%). |
| 2. Poorly Soluble Reagents: If any of the reactants (aryl halide, boronic ester, or base) are not sufficiently soluble, the reaction rate will be slow. | - Try a different solvent or a co-solvent system to improve solubility. | |
| 3. Short Reaction Time: The reaction may simply need more time to reach completion. | - Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. |
Frequently Asked Questions (FAQs)
Q1: Is n-butylboronic acid pinacol ester stable to air and moisture?
A1: While boronic acid pinacol esters are generally more stable than their corresponding boronic acids, they can still be susceptible to hydrolysis, especially under acidic or basic conditions.[4] For long-term storage, it is best to keep n-butylboronic acid pinacol ester in a tightly sealed container under an inert atmosphere and refrigerated.
Q2: Why is a base necessary in the Suzuki-Miyaura coupling reaction?
A2: The base plays a crucial role in activating the boronic acid or its ester for the transmetalation step. It is generally believed to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which facilitates the transfer of the organic group from boron to the palladium center.[5]
Q3: Does the pinacol ester need to be hydrolyzed to the boronic acid before the coupling reaction?
A3: While in some cases in-situ hydrolysis to the boronic acid is thought to occur, there is evidence that boronic acid pinacol esters can participate directly in the catalytic cycle, especially under anhydrous conditions.[6] The specific pathway can depend on the reaction conditions.
Q4: What is the role of the ligand in the Suzuki-Miyaura coupling?
A4: The ligand stabilizes the palladium catalyst, influences its reactivity, and can affect the rate of the oxidative addition and reductive elimination steps. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) are often effective for challenging couplings.
Q5: How can I effectively remove the pinacol byproduct after the reaction?
A5: Pinacol can sometimes be challenging to remove by column chromatography alone. It is soluble in nonpolar solvents like hexanes. After concentrating the reaction mixture, you can try washing the crude product with cold hexanes to dissolve the pinacol, while your potentially more polar product remains as a solid.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data collated from various literature sources. It is important to note that direct comparison between entries may not be entirely accurate due to variations in substrates and other reaction conditions.
Table 1: Effect of Base on the Yield of Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Base (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | K₃PO₄ (3) | Pd(OAc)₂ (2) / SPhos (4) | Toluene/H₂O | 80 | 18 | ~90 |
| 2 | Aryl Bromide | K₂CO₃ (2) | Pd(PPh₃)₄ (3) | Toluene/H₂O | 80 | 12 | ~85 |
| 3 | Aryl Chloride | Cs₂CO₃ (2) | Pd₂(dba)₃ (1.5) / XPhos (3) | Dioxane | 100 | 24 | ~75 |
| 4 | Aryl Bromide | KF (3) | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | THF | RT | 16 | ~80 |
Table 2: Effect of Catalyst and Ligand on the Yield of Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 18 | ~92 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 24 | ~88 |
| 3 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~85 |
| 4 | 4-Bromobenzonitrile | AntPhos-Pd-G3 (2) | - | TMSOK (1.4) | THF | 60 | 0.5 | 91 |
Table 3: Effect of Temperature and Solvent on the Yield of Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) / Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 60 | 24 | ~70 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 18 | ~90 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | ~95 |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~90 |
| 5 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | THF/H₂O | 65 | 18 | ~80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of n-Butylboronic Acid Pinacol Ester with an Aryl Bromide
Materials:
-
n-Butylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 5:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), n-butylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Add the degassed toluene and water (5:1 mixture) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Caption: Common side reaction pathways in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Butyl-Dioxaborolane in Palladium Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-butyl-dioxaborolane (also known as n-butylboronic acid pinacol ester) in palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize your experiments, focusing on the mitigation of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-butyl-dioxaborolane in Suzuki-Miyaura coupling reactions?
A1: The three primary side reactions encountered are:
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of butane. This is often promoted by the presence of water and certain basic conditions.
-
Homocoupling: The dimerization of the butyl group to form octane. This can be caused by the presence of oxygen or Pd(II) species in the reaction mixture.
-
β-Hydride Elimination: The elimination of a hydrogen atom from the carbon adjacent (beta) to the carbon-palladium bond, leading to the formation of butene isomers (1-butene and 2-butene). This is a common pathway for alkyl groups with β-hydrogens and competes with the desired reductive elimination step.[1][2]
Q2: My reaction is producing a significant amount of butane. What is the likely cause and how can I prevent it?
A2: The formation of butane indicates that protodeboronation is occurring. This side reaction is primarily caused by the presence of a proton source, most commonly water, in your reaction mixture, and can be accelerated by certain bases. While alkylboronic esters are generally more stable towards protodeboronation than their corresponding boronic acids, it can still be a significant issue.[3][4]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried. Using anhydrous solvents and bases is critical.
-
Select a Milder Base: Strong bases, especially in the presence of water, can promote protodeboronation. Consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Optimize Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. Try running the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.[4]
Q3: I am observing octane as a major byproduct. What leads to this homocoupling and how can I suppress it?
A3: The formation of octane is a result of the homocoupling of the butyl group from 2-butyl-dioxaborolane. This side reaction is typically promoted by two main factors:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[5][6]
-
Use of Pd(II) Precatalysts: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic ester to generate the homocoupled product before the main catalytic cycle is established.[2]
To prevent homocoupling:
-
Thoroughly Degas Your Reaction Mixture: Purge your solvent and reaction setup with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can help to avoid the initial homocoupling caused by Pd(II) species.
Q4: My primary side products are butene isomers. How can I favor the desired cross-coupling over β-hydride elimination?
A4: The formation of butenes is a clear indication of β-hydride elimination. This is a common challenge with alkylboronic esters. The key to overcoming this is to promote the rate of reductive elimination (the step that forms your desired product) to be significantly faster than the rate of β-hydride elimination.[1][7]
Strategies to minimize β-hydride elimination include:
-
Ligand Selection: This is the most critical factor. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) can accelerate reductive elimination and sterically hinder the palladium center, making the geometry required for β-hydride elimination less favorable.[8]
-
Increase the Rate of Transmetalation: A slow transmetalation step can allow more time for β-hydride elimination to occur. The choice of base and solvent can influence the rate of transmetalation.
-
Use a More Reactive Electrophile: Switching from an aryl chloride to a more reactive aryl bromide or iodide can accelerate the oxidative addition step and the overall catalytic cycle, potentially outcompeting β-hydride elimination.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions with 2-butyl-dioxaborolane.
Issue 1: Low Yield of Desired Product with Significant Starting Material Remaining
This is a common problem that can have multiple root causes. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Predominance of Side Products
If your desired product is forming but in low yield due to competing side reactions, the following decision tree can help you identify the likely culprit and implement a solution.
Caption: Decision tree for addressing major side products.
Data Presentation
The following table summarizes the key side reactions and the primary strategies to mitigate them. Due to the limited availability of specific quantitative data for 2-butyl-dioxaborolane, the "Expected Outcome" is qualitative.
| Side Reaction | Primary Cause(s) | Mitigation Strategy | Expected Outcome |
| Protodeboronation | Presence of water, strong bases | Use anhydrous conditions, milder bases (e.g., K₂CO₃, K₃PO₄) | Significant reduction in butane formation |
| Homocoupling | Presence of O₂, Pd(II) precatalysts | Thorough degassing, use of Pd(0) catalysts | Significant reduction in octane formation |
| β-Hydride Elimination | Slow reductive elimination | Use of bulky, electron-rich ligands (e.g., XPhos, SPhos) | Increased yield of desired product relative to butene isomers |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Butyl-Dioxaborolane to Minimize Side Reactions
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of 2-butyl-dioxaborolane with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Butyl-dioxaborolane (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl halide, the anhydrous base, the palladium precatalyst, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Bubble an inert gas through the stirred reaction mixture for 15-20 minutes.
-
Boronic Ester Addition: Add the 2-butyl-dioxaborolane to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the competing side reaction pathways.
Caption: The catalytic cycle for the desired Suzuki-Miyaura coupling.
Caption: Pathways of common side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis?
A1: this compound, a pinacol boronic ester, is generally considered to be relatively stable to hydrolysis compared to its corresponding boronic acid.[1][2] The pinacol group provides steric hindrance that protects the boron center from nucleophilic attack by water.[1] However, it is not completely immune to hydrolysis and can degrade over time, especially in the presence of moisture or under certain experimental conditions.[3]
Q2: What are the primary factors that influence the hydrolytic stability of this compound?
A2: The main factors affecting the stability of this compound are:
-
Presence of Water: Direct contact with water, including atmospheric moisture, can lead to hydrolysis.
-
pH: The rate of hydrolysis is significantly influenced by pH.[4][5] Both acidic and basic conditions can promote hydrolysis, with physiological pH also accelerating the reaction.[5][6]
-
Temperature: Higher temperatures can increase the rate of hydrolysis.
-
Solvent: The choice of solvent is critical. Protic solvents may facilitate hydrolysis, while anhydrous aprotic solvents are preferred for storage and reactions where stability is crucial.
Q3: What are the signs of degradation of this compound?
A3: Degradation, primarily through hydrolysis, results in the formation of n-butylboronic acid and pinacol. This can be observed as:
-
Changes in the physical appearance of the compound.
-
Inconsistent results in downstream applications, such as lower yields in Suzuki-Miyaura coupling reactions.
-
The appearance of new spots on Thin Layer Chromatography (TLC) plates or additional peaks in analytical techniques like HPLC, GC-MS, or NMR.
Q4: How should I properly store this compound to minimize hydrolysis?
A4: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A freezer is often recommended for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in a Suzuki-Miyaura coupling reaction. | Degradation of the boronic ester: The compound may have hydrolyzed due to improper storage or handling, or exposure to water in the reaction mixture. | - Use a fresh bottle of the reagent or a recently opened one that has been stored correctly. - Ensure all solvents and other reagents are anhydrous. - Perform the reaction under a strict inert atmosphere. |
| Inconsistent analytical results (e.g., multiple peaks in HPLC or NMR). | On-column hydrolysis during analysis: Hydrolysis can occur during HPLC analysis, especially with acidic mobile phases or on columns with high silanol activity.[7][8][9] | - Use a mobile phase with no pH modifier or a neutral pH.[10] - Employ a column with low silanol activity.[8] - Lower the column temperature.[10] - For NMR, use anhydrous deuterated solvents. |
| Formation of side products identified as pinacol or n-butylboronic acid. | Hydrolysis of the starting material: The presence of these byproducts is a direct indication of hydrolysis. | - Re-purify the starting material if possible, though this can be challenging. - Confirm the integrity of the starting material using an appropriate analytical method (see Experimental Protocols) before use. |
Data Presentation
| Condition | Relative Stability | Primary Degradation Product |
| Anhydrous Aprotic Solvent (e.g., THF, Dioxane) | High | - |
| Protic Solvent (e.g., Methanol, Water) | Low to Moderate | n-Butylboronic acid + Pinacol |
| Acidic Aqueous Solution (e.g., pH < 4) | Low | n-Butylboronic acid + Pinacol |
| Neutral Aqueous Solution (e.g., pH ~7) | Moderate | n-Butylboronic acid + Pinacol |
| Basic Aqueous Solution (e.g., pH > 9) | Low | n-Butylboronic acid + Pinacol |
| Ambient Air (short-term exposure) | Moderate | n-Butylboronic acid + Pinacol |
| Inert Atmosphere (long-term storage) | High | - |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the hydrolysis of this compound over time.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronic ester (e.g., 20 mM) and the internal standard (e.g., 10 mM) in the chosen deuterated solvent.
-
Transfer a known volume (e.g., 0.6 mL) of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water (e.g., 10% v/v) to the NMR tube, cap it, and shake gently to mix.
-
Acquire ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the decrease in the integral of a characteristic peak of the starting boronic ester (e.g., the methyl protons of the pinacol group) relative to the integral of the internal standard. Simultaneously, monitor the appearance of peaks corresponding to free pinacol.
-
Calculate the percentage of hydrolysis at each time point.
Protocol 2: Assessing Hydrolytic Stability by HPLC
This method is suitable for quantifying the extent of hydrolysis, but care must be taken to avoid on-column degradation.[7][8][9]
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Anhydrous diluent (e.g., 100% ACN)
-
HPLC system with a UV detector
-
C18 column with low silanol activity (e.g., Waters XTerra MS C18)[8]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the anhydrous diluent (e.g., 1 mg/mL). To assess stability, a separate sample can be prepared in a mixture of ACN and water (e.g., 1:1) and analyzed over time.
-
HPLC Conditions:
-
Column: C18 column with low silanol activity.
-
Mobile Phase: A gradient of ACN and water (without acid modifiers). For example, start with 40% ACN and increase to 90% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a low temperature, e.g., 20°C, to minimize on-column hydrolysis.[10]
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
-
Analysis: Inject the sample and monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to its hydrolysis products. The extent of hydrolysis can be quantified by comparing the peak areas.
Visualizations
Caption: Hydrolysis pathway of the pinacol boronic ester.
Caption: General experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Suzuki Reactions with Alkylboronates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Suzuki-Miyaura cross-coupling reactions with a focus on alkylboronates.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter when working with alkylboronates in Suzuki-Miyaura coupling reactions.
Q1: My B-alkyl Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in B-alkyl Suzuki couplings can often be attributed to several critical factors. Due to the unique challenges posed by sp³-hybridized organoboron reagents, a systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly problematic with some alkylboronic acids.[1] The choice of base and the presence of water can exacerbate this issue.
-
β-Hydride Elimination: Alkyl groups containing β-hydrogens can undergo this undesired pathway from the alkyl-palladium intermediate, leading to the formation of alkenes and reduced product yield.[1]
-
Slow Transmetalation: The transfer of the alkyl group from boron to the palladium center can be sluggish compared to aryl or vinyl groups. This can be influenced by the nature of the alkylboron species, the base, and the solvent.[2]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are active and not oxidized. Proper storage under an inert atmosphere is crucial.[3]
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent both the oxidative degradation of the Pd(0) catalyst and the homocoupling of the boronic acid/ester.[3]
Q2: I am observing significant protodeboronation of my alkylboronate. How can I mitigate this side reaction?
A2: Protodeboronation is a common challenge that directly reduces the amount of your alkylboron reagent available for cross-coupling. To minimize this, consider the following strategies:
-
Use More Stable Boron Reagents: Convert your alkylboronic acid to a more stable derivative like a neopentylglycol or pinacol ester.[3] N-methyliminodiacetic acid (MIDA) boronates are also known for their stability and slow release of the active boronic acid under reaction conditions.[2]
-
Anhydrous Conditions: While some Suzuki reactions benefit from aqueous conditions, for alkylboronates prone to protodeboronation, anhydrous conditions can be advantageous.[2][4]
-
Choice of Base: A milder base can sometimes reduce the rate of protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or organic bases if strong hydroxides or alkoxides are problematic.[1]
Q3: My reaction is slow and does not go to completion. How can I improve the reaction rate?
A3: The slow kinetics of B-alkyl Suzuki couplings are often linked to the transmetalation step. Here are some approaches to accelerate the reaction:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos have been shown to be effective for coupling B-alkyl-9-BBN derivatives.[1] For anhydrous conditions with alkylboronic esters, AntPhos has been reported to enable rapid coupling.[2]
-
Base Selection: A strong base is often necessary to facilitate the formation of the reactive boronate species.[5] Potassium trimethylsilanolate (TMSOK) has been used effectively in anhydrous, homogeneous reactions.[2][4] In aqueous systems, strong inorganic bases like NaOH or K₃PO₄ are commonly used.[1][6]
-
Solvent Choice: The solvent can significantly impact reaction rates. Ethereal solvents like THF and 1,4-dioxane are commonly used.[3] In some cases, toluene or mixtures of solvents can lead to higher yields.[2]
Q4: I am having trouble with the coupling of a secondary alkylboronate. What specific conditions should I consider?
A4: Secondary alkylboronates are particularly challenging due to increased steric hindrance and a higher propensity for β-hydride elimination. For these substrates, nickel catalysis can be a powerful alternative to palladium. The use of a NiCl₂·glyme catalyst with a trans-N,N′-dimethyl-1,2-cyclohexanediamine ligand and KOt-Bu as the base at room temperature has been shown to be effective for the Suzuki cross-coupling of unactivated secondary alkyl halides with alkylboranes.[7]
Data Presentation: Comparison of Bases and Solvents
The following tables summarize quantitative data on the impact of different bases and solvents on the yield of Suzuki-Miyaura reactions with alkylboronates from various studies. Note that direct comparison between tables may not be straightforward due to differing substrates, catalysts, and reaction conditions.
Table 1: Effect of Base on the Yield of a B-Alkyl Suzuki Coupling
| Entry | Base | Yield (%) | Reference |
| 1 | K₃PO₄·H₂O | 93 | [6] |
| 2 | Anhydrous K₃PO₄ | No Coupling | [6] |
| 3 | NaOH | 75-100 | [5] |
| 4 | K₂CO₃ | Effective for base-sensitive compounds | [1] |
| 5 | TMSOK | 92 | [2] |
Conditions for entries 1 & 2: 1-bromododecane, B-n-octyl-9-BBN, Pd(OAc)₂/PCy₃ in THF at room temperature.[6] Conditions for entry 3: Phenyl bromide, hexyl-BBN, Pd(PPh₃)₄ in THF.[5] Conditions for entry 5: Aryl halide, neopentyldiol alkylboronic ester, AntPhos-Pd-G3 in THF.[2]
Table 2: Influence of Solvent on B-Alkyl Suzuki Coupling Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | THF | 92 | [2] |
| 2 | 1,4-Dioxane | Comparable to THF | [2] |
| 3 | Toluene | Higher yields than ethereal solvents in some cases | [2] |
| 4 | DMF | Low yields | [2] |
| 5 | Dioxane/H₂O (4:1) | 94 | [8] |
| 6 | Cyrene/H₂O | 44-100 | [9] |
Conditions for entries 1-4: Aryl halide, neopentyldiol alkylboronic ester, AntPhos-Pd-G3, TMSOK.[2] Conditions for entry 5: 2,6-dichloropyridine, heptyl boronic pinacol ester, Pd(OAc)₂/Ad₂PⁿBu, LiOᵗBu.[8] Conditions for entry 6: Various aryl electrophiles and organoboron reagents.[9]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous B-Alkyl Suzuki-Miyaura Cross-Coupling of Alkylboronic Esters [2]
This protocol is based on a rapid, homogeneous method.
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyldiol alkylboronic ester (1.2 equiv)
-
AntPhos-Pd-G3 precatalyst (2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, neopentyldiol alkylboronic ester, and AntPhos-Pd-G3 precatalyst.
-
Add anhydrous THF via syringe.
-
Add the potassium trimethylsilanolate (TMSOK).
-
Seal the tube and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in under 1 hour.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling with B-Alkyl-9-BBN under Aqueous Conditions [6]
This protocol is suitable for primary alkyl bromides.
Materials:
-
Alkyl bromide (1.0 equiv)
-
Alkyl-9-BBN (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate monohydrate (K₃PO₄·H₂O) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, PCy₃, and K₃PO₄·H₂O to a dry reaction vessel.
-
Add the alkyl bromide and a solution of the alkyl-9-BBN in anhydrous THF.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction by GC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography.
Visualizations
Caption: Catalytic cycle of the B-Alkyl Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding B-Alkyl Suzuki reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Purification Difficulties with Oily Pinacol Boronate Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oily pinacol boronate products.
Frequently Asked Questions (FAQs)
Q1: My pinacol boronate product is an oil and is difficult to purify by column chromatography. What are the common issues?
Oily pinacol boronate esters present several challenges during purification by standard silica gel chromatography. These include:
-
Hydrolysis: Pinacol boronates are susceptible to hydrolysis on the acidic surface of silica gel, leading to the formation of the corresponding boronic acid and pinacol.[1][2][3] This can result in product degradation and complex mixtures.
-
Over-adsorption: The boronate functional group can strongly adsorb to the silica gel, leading to significant product loss on the column.[4][5]
-
Streaking and Poor Separation: Many pinacol boronates exhibit poor chromatographic behavior on silica, such as streaking, which makes separation from impurities challenging.[5]
Q2: How can I improve the purification of my oily pinacol boronate product by column chromatography?
Several strategies can be employed to enhance chromatographic purification:
-
Boric Acid Impregnated Silica Gel: Using silica gel treated with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to better recovery and separation.[4][5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, which can be effective for purifying boronate esters.[6]
-
Dry Loading: Instead of wet loading, dry loading your oily product onto a small amount of silica gel can sometimes improve resolution.[7]
-
Reversed-Phase Chromatography: For analysis and small-scale purification, reversed-phase HPLC can be used.[1][2][8] However, on-column hydrolysis can still be an issue. Specialized methods, such as using hydrophilic interaction liquid chromatography (HILIC), high pH mobile phases, or ion-pairing reagents, can mitigate this problem.[1][2][3]
Q3: My oily product "oils out" instead of crystallizing. How can I induce crystallization?
"Oiling out" occurs when a supersaturated solution separates into two liquid phases instead of forming solid crystals.[7] To promote crystallization of an oily product, you can try the following techniques:
-
Slow Cooling: Cool the solution very slowly to provide sufficient time for nucleation and ordered crystal growth.[7]
-
Slow Antisolvent Addition: If using an antisolvent, add it dropwise with vigorous stirring to prevent localized high supersaturation.[7]
-
Seeding: Introduce a small seed crystal of the pure compound to the slightly supersaturated solution to act as a template for crystal growth.[7]
-
Trituration: This involves repeatedly washing the oil with a solvent in which it is sparingly soluble (e.g., n-hexane or petroleum ether).[9] This can remove impurities and sometimes induce crystallization.
-
Refrigeration: Storing the oily product in a refrigerator for an extended period can sometimes promote solidification.[9]
Q4: Are there alternative purification methods to chromatography and crystallization for oily pinacol boronates?
Yes, several other methods can be effective:
-
Vacuum Distillation: For thermally stable, high-boiling point oily products, vacuum distillation can be a highly effective purification method.[7][10] A short-path distillation apparatus is recommended to minimize product loss.[7]
-
Liquid-Liquid Extraction: This is a useful initial work-up or pre-purification step to remove water-soluble or acid/base-extractable impurities from your oily product.[7][10]
-
Derivatization: You can convert the pinacol boronate into a more stable and often crystalline derivative. For example, transesterification with diethanolamine can form a stable adduct that can be easily isolated by filtration and then hydrolyzed back to the boronic acid.[11][12]
Troubleshooting Guides
Chromatographic Purification
| Issue | Potential Cause | Recommended Solution |
| Product streaks on TLC/column | Strong interaction with silica gel; compound instability. | Use boric acid-impregnated silica gel.[4][5] Try a different stationary phase like neutral alumina.[6] |
| Low product recovery from column | Over-adsorption of the boronate ester on the stationary phase. | Impregnate the silica gel with boric acid to reduce Lewis basicity.[5] Use a less retentive stationary phase. |
| Product decomposes on the column | Hydrolysis of the pinacol boronate ester on the acidic silica surface. | Use deactivated silica gel. Consider reversed-phase chromatography with a high pH mobile phase to stabilize the ester.[2][3] |
| Poor separation from impurities | Similar polarity of product and impurities. | Optimize the solvent system. If using normal phase, consider a less polar solvent system. For very non-polar compounds, hexane/ethyl acetate or hexane/dichloromethane are good starting points.[7] |
Crystallization
| Issue | Potential Cause | Recommended Solution |
| Product "oils out" | Solution becomes unstable before nucleation can occur. | Cool the solution very slowly. Add antisolvent dropwise with vigorous stirring.[7] Use a seed crystal.[7] |
| No crystal formation | Solution is not sufficiently supersaturated; nucleation is inhibited. | Concentrate the solution further. Scratch the inside of the flask with a glass rod at the solution-air interface. Add a seed crystal.[7] |
| Product solidifies as an amorphous solid | Rapid and disordered precipitation. | This can happen after oiling out.[13] Try to control the rate of supersaturation more carefully. Consider a different solvent system. |
| Impurities co-crystallize | Impurities have similar solubility profiles to the product. | Ensure the correct crystallization solvent is chosen where impurities are either very soluble or insoluble.[14] A second recrystallization may be necessary. |
Experimental Protocols
Preparation of Boric Acid-Impregnated Silica Gel for Flash Chromatography
Objective: To prepare a stationary phase that minimizes over-adsorption and hydrolysis of pinacol boronate esters during column chromatography.[4][5]
Materials:
-
Silica gel for flash chromatography
-
Boric acid
-
Methanol
-
Rotary evaporator
Procedure:
-
Prepare a saturated solution of boric acid in methanol.
-
Add the silica gel to this solution to form a slurry.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel under high vacuum to remove any residual solvent.
-
The prepared silica gel is now ready for packing the column.
General Protocol for Crystallization of an Oily Product
Objective: To induce the crystallization of an oily compound.
Materials:
-
Crude oily product
-
Suitable crystallization solvent (a solvent in which the compound is soluble at high temperature and sparingly soluble at low temperature)
-
Antisolvent (optional, a solvent in which the compound is insoluble)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the oily product in a minimal amount of the hot crystallization solvent.[15]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next steps.
-
Induce Crystallization (if necessary):
-
Complete Crystallization: Once crystallization has initiated, allow the flask to stand at room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.[7]
Visualizations
Caption: General workflow for the purification of oily pinacol boronate products.
Caption: Troubleshooting decision tree for purifying oily products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. ijddr.in [ijddr.in]
- 15. researchgate.net [researchgate.net]
Safe handling and storage procedures for air-sensitive boronic esters.
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of air-sensitive boronic esters.
Frequently Asked Questions (FAQs)
Q1: Why are some boronic esters considered "air-sensitive"?
A1: Boronic esters are sensitive to atmospheric components, primarily moisture and oxygen. The boron atom is electron-deficient (Lewis acidic), making it susceptible to reaction with water (hydrolysis) and oxygen (oxidation).[1][2] Certain classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic esters, are inherently unstable and prone to decomposition pathways like protodeboronation, oxidation, and polymerization upon exposure to air.[3]
Q2: What happens when a boronic ester is exposed to air?
A2: Exposure to air can lead to several degradation pathways:
-
Hydrolysis: The ester bond can break in the presence of water, reverting the boronic ester to its corresponding boronic acid and diol.[4][5] This is a common issue, especially with less stable esters like pinacol boronate esters (Bpins).[4]
-
Oxidation: The carbon-boron bond can be oxidized, leading to undesired byproducts.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic ester group with a hydrogen atom. This is a significant issue for many unstable boronic acids and esters.[2][3]
These degradation processes reduce the purity and reactivity of the material, often leading to lower reaction yields and complications in purification.[2]
Q3: How should I store my air-sensitive boronic esters?
A3: Proper storage is critical to maintain the integrity of air-sensitive boronic esters. The ideal method is to store them in a controlled, inert environment.[6] Key recommendations include:
-
Inert Atmosphere: The best practice is to store these compounds inside a nitrogen or argon-filled glove box.[6][7] This provides a protective layer against both oxygen and water vapor.[6]
-
Sealed Containers: Use tightly sealed amber glass vials or other appropriate air-tight containers to prevent moisture ingress and light exposure.[6][8]
-
Temperature Control: Store at the temperature recommended on the product's safety data sheet (SDS), typically in a cool, dry place away from heat sources.[9][10] For highly sensitive materials, storage in a freezer integrated within a glove box may be necessary.[11]
-
Avoid Contamination: Do not open or disturb the material unnecessarily. Avoid storing in areas where solvent vapors are present, as these can be trapped and contaminate the compound.[6]
Q4: What are the main techniques for handling air-sensitive boronic esters?
A4: There are two primary methods for handling air-sensitive compounds:
-
Glove Box (Dry Box): A sealed chamber filled with an inert gas (like nitrogen or argon) that allows for the manipulation of substances in an air-free environment.[7] This is the preferred method for weighing solids, preparing samples, and performing reactions that require prolonged exposure to inert conditions.[11][12]
-
Schlenk Line: A dual-manifold apparatus that provides both vacuum and a flow of inert gas.[13] This technique is used to carry out reactions in glassware under an inert atmosphere on a standard lab bench. It involves cycles of evacuating the air from the flask and backfilling with inert gas.[14][15]
The choice between a glove box and a Schlenk line often depends on the specific manipulation required and the sensitivity of the compound.[7]
Troubleshooting Guide
Q5: My reaction yield is very low. What are the likely causes related to the boronic ester?
A5: Low yields in reactions involving air-sensitive boronic esters often point to reagent degradation. Consider the following:
-
Improper Handling: Was the boronic ester exposed to air or moisture during weighing or transfer? Even brief exposure can cause significant decomposition of highly sensitive esters.[3] Ensure all transfers are performed under a robust inert atmosphere.
-
Degraded Starting Material: The boronic ester may have degraded during storage. If the container was not properly sealed or was stored outside of an inert environment, its quality may be compromised.[2][6]
-
Wet Solvents/Reagents: Trace amounts of water in your reaction solvent or other reagents can hydrolyze the boronic ester. Always use anhydrous solvents and ensure all other reagents are dry.[16][17]
-
In-situ Decomposition: Some boronic esters are unstable under the reaction conditions (e.g., heat, presence of base), causing them to decompose faster than they react.[3] Using a more stable boronate, like an N-methyliminodiacetic acid (MIDA) boronate, which provides slow release of the boronic acid, can solve this problem.[3]
Q6: I am having trouble purifying my boronic ester by column chromatography. What can I do?
A6: Boronic esters can be challenging to purify via chromatography on silica gel due to their instability.
-
On-Column Decomposition: The acidic nature of standard silica gel can promote hydrolysis or protodeboronation.[18] To mitigate this, you can deactivate the silica by pre-treating it with a base like triethylamine.[19]
-
Streaking/Poor Separation: Some boronic esters, particularly pinacol boronates, are oily and exhibit poor chromatographic behavior.[20]
-
Alternative Esters: Consider using more robust boronic esters. For example, esters derived from 3,4-diethyl-hexane-3,4-diol (Epin) show enhanced stability during chromatography.[4]
-
Alternative Purification: If chromatography is failing, consider other methods like recrystallization or converting the ester to a more stable derivative for purification (e.g., a trifluoroborate salt), followed by regeneration if necessary.[19]
Q7: My NMR analysis shows my boronic ester is impure, with a significant amount of the corresponding boronic acid. What happened?
A7: The presence of the corresponding boronic acid is a clear indicator of hydrolysis.[5] This typically occurs due to:
-
Moisture Contamination: The sample was exposed to moisture during storage, handling, or sample preparation for NMR.
-
Hydrolytic Instability: The specific boronic ester may be highly prone to hydrolysis. Pinacol boronic esters (Bpins), for example, are known to be susceptible to rapid hydrolysis under typical sample preparation and analysis conditions.[4][5] To analyze such compounds, using a non-aqueous, aprotic solvent for sample preparation is necessary.[5]
Quantitative Data Summary
Table 1: Relative Stability of Common Boronic Acid Surrogates
| Boronic Acid Surrogate | General Stability Characteristics | Handling Notes | Reference(s) |
| Boronic Acids (R-B(OH)₂) | Generally least stable; prone to oxidation and protodeboronation. Often difficult to handle and purify. | Use immediately after preparation or store under strict inert conditions. | [2] |
| Pinacol Boronates (Bpin) | More stable than boronic acids but prone to hydrolysis, especially under acidic or basic conditions. | Common surrogate, but care must be taken to avoid moisture during workup and purification. | [4] |
| Epin Boronates | Demonstrate enhanced stability compared to Bpin, aiding in chromatographic purification. | More difficult to hydrolyze back to the free boronic acid, which can be a drawback. | [4] |
| MIDA Boronates | Indefinitely air-stable crystalline solids. They are stable on the benchtop for extended periods (>60 days). | Excellent for long-term storage and for reactions requiring slow release of the boronic acid. | [3] |
| Trifluoroborate Salts (BF₃K) | Generally stable, crystalline solids that are easy to handle and purify. | A good option for isolating and storing unstable boronic acids. | [3][19] |
Experimental Protocols
Protocol 1: Handling and Transfer of a Solid Boronic Ester in a Glove Box
This protocol outlines the procedure for accurately weighing and preparing a solid, air-sensitive boronic ester for a reaction inside a nitrogen-filled glove box.
-
Preparation: Ensure the glove box atmosphere is pure, with oxygen and moisture levels below 10 ppm (ideally <1 ppm).[6][7] Bring all necessary items (spatulas, weigh boats, vials, solvent, magnetic stir bars, etc.) into the glove box via the antechamber. All glassware should be oven-dried beforehand.[12]
-
Equilibration: Allow the container of the boronic ester to equilibrate to the glove box temperature before opening to prevent condensation.
-
Weighing: Tare an empty vial on a balance inside the glove box. Using a clean spatula, carefully transfer the desired amount of the solid boronic ester into the vial and record the mass.
-
Dissolution: Add the required volume of anhydrous solvent to the vial containing the boronic ester. Add a magnetic stir bar if the subsequent reaction is in this vial.
-
Sealing: Securely cap the vial. If the vial needs to be removed from the glove box, ensure it is sealed with a cap containing a PTFE-lined septum and further wrapped with Parafilm for transport to a Schlenk line.
Protocol 2: Setting up an Air-Sensitive Reaction via Schlenk Line
This protocol describes the setup of a reaction flask under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) overnight at >125 °C and cool under a stream of inert gas, or assemble the apparatus and flame-dry it under vacuum.[21][22]
-
System Assembly: Assemble the glassware on the Schlenk line. Lightly grease all ground-glass joints to ensure an airtight seal.[13] Place a magnetic stir bar in the reaction flask.
-
Purging the System (Vacuum-Backfill Cycles):
-
Ensure the flask is sealed from the atmosphere. Open the stopcock on the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.[13][14]
-
Close the vacuum tap and slowly open the inert gas (N₂ or Ar) tap to backfill the flask until the pressure is equalized (indicated by the oil bubbler).[13]
-
Repeat this vacuum-backfill cycle at least three times to ensure all atmospheric gases are removed.[23]
-
-
Adding Reagents:
-
Solids: If the boronic ester was weighed in a glove box, it can be added to the flask before the purge cycles. Alternatively, it can be added under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe.[24] First, flush the syringe with inert gas. Then, draw the liquid into the syringe, followed by a small "buffer" of inert gas before removing the needle from the reagent bottle.[25] Inject the liquid into the reaction flask through a rubber septum against a positive pressure of inert gas.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, indicated by a slow, steady bubbling from the oil bubbler connected to the system outlet.[14][24]
Visualizations
References
- 1. aablocks.com [aablocks.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. ucd.ie [ucd.ie]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. inertcorp.com [inertcorp.com]
- 12. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 13. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 14. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. benchchem.com [benchchem.com]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. web.mit.edu [web.mit.edu]
- 23. batch.libretexts.org [batch.libretexts.org]
- 24. ehs.umich.edu [ehs.umich.edu]
- 25. m.youtube.com [m.youtube.com]
Troubleshooting failed Miyaura borylation reactions for alkyl halides.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Miyaura borylation reactions of alkyl halides.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: My Miyaura borylation reaction with an alkyl halide is showing very low or no conversion to the desired boronate ester. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in a Miyaura borylation of alkyl halides can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:
1. Reagent Quality and Handling:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time, leading to the formation of inactive palladium black.[1] Ensure your catalyst is fresh or has been stored under an inert atmosphere. For Pd(II) pre-catalysts like PdCl₂(dppf), while more stable, their reduction to the active Pd(0) species in situ is critical.[2]
-
Diboron Reagent Quality: Bis(pinacolato)diboron (B₂pin₂) and other diboron reagents can degrade. It is advisable to check the quality of your diboron reagent by ¹H or ¹¹B NMR.[2] In some cases, switching from neopentylglycolato)diboron (B₂neop₂) to B₂pin₂ has been shown to resolve reactivity issues.[2]
-
Solvent and Base Purity: Ensure solvents are anhydrous and bases are of high purity. The presence of excess water can lead to protodeboronation of the product. However, a small amount of water can sometimes be beneficial.[2] For bases, their strength and solubility are crucial; consider alternatives if the chosen base is not performing as expected.[3]
2. Reaction Conditions:
-
Inert Atmosphere: Miyaura borylation reactions are sensitive to oxygen.[1] Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Techniques like freeze-pump-thaw cycles for solvent degassing can be beneficial.[2]
-
Temperature: The reaction temperature is critical. If the reaction is sluggish at a lower temperature, a moderate increase might be necessary. However, excessively high temperatures can promote side reactions.
-
Reaction Time: Some borylations, especially with challenging substrates, may require longer reaction times. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the optimal reaction time.
3. Choice of Reaction Components:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. For alkyl halides, bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity.[4] If your current catalyst/ligand system is ineffective, consider screening other common ligands for this transformation.
-
Base: The base plays a critical role in the catalytic cycle.[3] While potassium acetate (KOAc) is commonly used, other bases like potassium pivalate or potassium phenoxide might offer better results depending on the substrate.[2][3]
-
Solvent: The solvent can significantly influence the reaction outcome. Common solvents include dioxane, THF, DMF, and toluene.[1] If solubility of your substrate or reagents is an issue, consider a different solvent system.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low or no product yield in Miyaura borylation of alkyl halides.
Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
Question: My Miyaura borylation is yielding significant amounts of side products like the dehalogenated starting material or homocoupled products. What causes these side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge in Miyaura borylation reactions. Understanding their formation mechanisms is key to suppression.
1. Dehalogenation:
-
Cause: Dehalogenation of the alkyl halide is a known side reaction, particularly with palladium catalysts.[5] It can occur after oxidative addition, where the palladium complex abstracts a hydride from another species in the reaction mixture (like the solvent or base), followed by reductive elimination to form the dehalogenated product.[1]
-
Troubleshooting:
-
Choice of Base and Solvent: Avoid using amine bases or alcoholic solvents that can readily provide a hydride.[1]
-
Reaction Conditions: Lowering the reaction temperature or shortening the reaction time may reduce the extent of dehalogenation.
-
Catalyst System: The choice of ligand can influence the rate of desired borylation versus dehalogenation. Screening different ligands might be beneficial.
-
2. Homocoupling:
-
Cause: Homocoupling of the boronic ester product can occur, especially in the presence of Pd(II) species and oxygen.[1] This side reaction consumes the desired product and reduces the overall yield.
-
Troubleshooting:
-
Rigorous Inert Atmosphere: As oxygen promotes homocoupling, maintaining a strictly anaerobic environment is crucial.[1]
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize side reactions that are promoted by the in-situ reduction of Pd(II) pre-catalysts.[1]
-
Control of Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the diboron reagent can sometimes help to favor the desired borylation pathway.
-
3. Protodeboronation:
-
Cause: The newly formed alkylboronic ester can be sensitive to hydrolysis, leading to the formation of the corresponding alkane (protodeboronation). This is more of a concern with alkylboronic acids but can also affect esters under certain conditions.[4]
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Work-up: During the reaction work-up, avoid strongly acidic or basic aqueous conditions if the product is sensitive.
-
Stable Boronates: Consider using more stable boronic esters, such as those derived from pinacol or neopentyl glycol.[1]
-
Reaction Pathways Overview:
Caption: Competing reaction pathways in the Miyaura borylation of alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst to use for the Miyaura borylation of an alkyl bromide?
A1: There is no single "best" catalyst as the optimal choice depends on the specific substrate. However, palladium catalysts are most commonly used. A good starting point is often a Pd(II) pre-catalyst like PdCl₂(dppf) due to its air stability.[6] For more challenging couplings, a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos may be more effective.[7] Nickel catalysts have also been shown to be effective for the borylation of alkyl electrophiles, including unactivated tertiary halides.[3]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical for a successful Miyaura borylation.[3] Potassium acetate (KOAc) is a widely used and effective base for many substrates.[3] However, for certain alkyl halides, other bases might provide better yields. For instance, potassium phenoxide has been used successfully for the borylation of alkenyl halides.[3] Optimization of the base is often a key step in improving the reaction outcome.
Q3: Can I perform a one-pot borylation and Suzuki-Miyaura coupling?
A3: Yes, a one-pot, two-step procedure where the Miyaura borylation is followed by a Suzuki-Miyaura cross-coupling without isolation of the boronate ester intermediate is a well-established and efficient method.[6][8] This approach avoids the need to purify the often sensitive boronate ester. After the borylation is complete, the second aryl halide and an aqueous base are added to the same reaction vessel to initiate the Suzuki coupling.[6]
Q4: My alkyl halide is a chloride. Can I still perform a Miyaura borylation?
A4: While alkyl bromides and iodides are more reactive and commonly used, the borylation of alkyl chlorides is also possible.[9] However, it often requires more forcing conditions, such as higher temperatures and more active catalyst systems, typically involving bulky, electron-rich phosphine ligands to facilitate the more difficult oxidative addition of the C-Cl bond.[10]
Q5: Are there any transition-metal-free methods for the borylation of alkyl halides?
A5: Yes, transition-metal-free methods for the borylation of alkyl halides have been developed. These methods often proceed via a radical mechanism and can be initiated by a base or photochemical conditions.[11][12] For example, a method using a silylborane and an alkoxide base has been reported for the borylation of various organohalides, including alkyl halides.[13] Another approach involves the reaction of alkyl iodides with B₂pin₂ in the presence of a lithium alkoxide.[11]
Data Summary Tables
Table 1: Common Catalysts and Ligands for Miyaura Borylation of Alkyl Halides
| Catalyst Source | Common Ligands | Typical Substrates | Reference(s) |
| PdCl₂(dppf) | dppf (integrated) | Aryl, Alkenyl, some Alkyl Halides | [6] |
| Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | Aryl, Alkenyl, Alkyl Chlorides/Bromides | [7] |
| NiCl₂(glyme) | Terpyridine | Unactivated Alkyl Halides | [3] |
| Pd(OAc)₂ | PCy₃, XPhos | Aryl Chlorides | [7] |
Table 2: Common Bases and Solvents for Miyaura Borylation
| Base | Common Solvents | Notes | Reference(s) |
| KOAc | Dioxane, DMSO, Toluene | Standard and widely used base. | [3] |
| KOPh | Toluene | Effective for alkenyl halides. | [3] |
| K₃PO₄ | DMF, Dioxane | Often used in one-pot procedures. | [7] |
| Cs₂CO₃ | Dioxane, Toluene | A common alternative to KOAc. | [10] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Miyaura Borylation of an Alkyl Bromide:
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alkyl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv), potassium acetate (KOAc) (1.5 - 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMSO) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired alkylboronic ester.
Protocol for One-Pot Borylation/Suzuki-Miyaura Coupling:
-
Borylation Step: Follow steps 1-4 of the general borylation protocol.
-
Suzuki Coupling Step: After the borylation is complete (as determined by monitoring), cool the reaction mixture to room temperature. To the same flask, add the second aryl halide (1.0 equiv), an aqueous solution of a base (e.g., 2M K₂CO₃), and if necessary, additional palladium catalyst and/or ligand.
-
Reaction: Heat the reaction mixture again (typically 80-100 °C) until the Suzuki coupling is complete.
-
Work-up and Purification: Follow steps 5 and 6 of the general protocol to isolate the final cross-coupled product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 12. orgsyn.org [orgsyn.org]
- 13. Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studie ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00384A [pubs.rsc.org]
Technical Support Center: Catalyst and Ligand Selection for Challenging Suzuki Couplings with Alkylboronates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in Suzuki-Miyaura cross-coupling reactions involving alkylboronates. Find answers to frequently asked questions, consult troubleshooting guides, and access detailed experimental protocols to enhance the success of your challenging coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki couplings with alkylboronates?
A1: Low yields in these reactions are often due to a few key challenges inherent to using sp³-hybridized boron reagents:
-
β-Hydride Elimination: This is a major competing pathway where a β-hydrogen on the alkyl group is transferred to the palladium center, leading to an alkene byproduct and reduced yield of the desired coupled product. This is particularly problematic for secondary alkylboronates.[1][2][3]
-
Slow Transmetalation: The transfer of the alkyl group from boron to palladium can be sluggish compared to aryl or vinyl groups, allowing side reactions to occur.[2]
-
Protodeboronation: Cleavage of the C-B bond by a proton source (like water or alcohol) can lead to the formation of an alkane byproduct, reducing the amount of alkylboronate available for cross-coupling.[4]
-
Steric Hindrance: Bulky alkyl groups or highly substituted aryl halides can sterically hinder the catalyst, slowing down the reaction and promoting side reactions.[5]
-
Homocoupling: Self-coupling of the boronic acid or ester can occur, especially in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[1]
Q2: How do I choose the right ligand for a challenging alkylboronate Suzuki coupling?
A2: Ligand selection is critical. For challenging couplings, especially with secondary or sterically hindered alkylboronates, bulky and electron-rich ligands are generally preferred. These ligands promote the desired reductive elimination step and can help suppress β-hydride elimination.[2][6]
-
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their bulk and electron-donating properties stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.[7][8]
-
AntPhos: This ligand has shown exceptional performance in couplings with sterically demanding secondary alkylboronic acids, effectively minimizing β-hydride elimination.[5][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can be very effective for couplings involving less reactive aryl chlorides.[10]
Q3: When should I use anhydrous versus aqueous conditions?
A3: The choice between anhydrous and aqueous conditions depends on the stability of your substrates and the specific side reactions you need to minimize.
-
Aqueous conditions are common for many Suzuki reactions and are necessary for potassium alkyltrifluoroborate salts, which require hydrolysis to the boronic acid before transmetalation. However, the presence of water can promote protodeboronation, especially with sensitive boronic acids.[2][11]
-
Anhydrous conditions can significantly reduce protodeboronation.[4] Recent studies have shown that rapid and high-yielding couplings of alkylboronic esters can be achieved under anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK).[9]
Q4: What is the role of the base, and how do I select the best one?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] The choice of base can significantly impact the reaction outcome.
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective in challenging couplings, including those with sterically hindered substrates.[12]
-
Potassium Carbonate (K₂CO₃): A commonly used base, often in aqueous solutions.[7]
-
Cesium Carbonate (Cs₂CO₃): A strong and often highly effective base, particularly for difficult couplings.
-
Potassium Trimethylsilanolate (TMSOK): An effective base for rapid, anhydrous Suzuki couplings of alkylboronic esters.[9]
Troubleshooting Guide
Problem 1: Low or no product formation, with starting materials largely unreacted.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more active, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) to prevent catalyst decomposition.[4] |
| Inefficient Oxidative Addition | If using an aryl chloride, switch to a more reactive aryl bromide or iodide. Alternatively, use a more electron-rich and bulky ligand (e.g., SPhos, RuPhos, or an NHC-based catalyst) to promote the oxidative addition step.[10][13] |
| Incorrect Base/Solvent Combination | The base may not be soluble or strong enough in the chosen solvent. If using K₃PO₄, ensure it is finely powdered. Consider switching to a different base or solvent system. For example, if using a carbonate base in a non-polar solvent, adding a small amount of water can sometimes improve results.[11] |
Problem 2: Significant formation of an alkene byproduct derived from the alkylboronate.
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This is a common issue with primary and especially secondary alkylboronates.[1] Use bulky, electron-rich ligands like AntPhos or Buchwald biaryl phosphine ligands, which can accelerate reductive elimination over β-hydride elimination.[5] Using a more reactive electrophile (I > Br > OTf > Cl) can also help by promoting a faster oxidative addition and subsequent steps, outcompeting the elimination pathway.[1] |
Problem 3: Presence of a significant amount of the corresponding alkane from the alkylboronate.
| Possible Cause | Suggested Solution |
| Protodeboronation | The C-B bond is being cleaved by a proton source.[4] Switch to anhydrous reaction conditions.[9] Use a more stable boron reagent, such as a pinacol ester, MIDA boronate, or an alkyltrifluoroborate salt.[4][11] These reagents can release the boronic acid slowly in situ, minimizing its concentration and thus the rate of protodeboronation. Consider using a milder base, such as KF, if aqueous conditions are necessary. |
Problem 4: Formation of homocoupled products.
| Possible Cause | Suggested Solution |
| Oxygen Contamination or Inefficient Precatalyst Reduction | Ensure the reaction mixture and solvents are thoroughly degassed.[1] Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst that rapidly generates the active Pd(0) species.[1] |
Data Presentation: Ligand and Catalyst Performance
Table 1: Comparison of Ligands for the Suzuki Coupling of a Secondary Alkylboronic Acid
Reaction: 2,4,6-triisopropylphenyl bromide + cyclohexylboronic acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| BI-DIME | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 12 | 31 | [5] |
| AntPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 12 | 85 | [5] |
| SPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 12 | 65 | [5] |
| XPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 12 | 58 | [5] |
Table 2: Catalyst System Performance for the Suzuki Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
Reaction: Potassium 4-(benzoyloxy)butyltrifluoroborate + various aryl chlorides
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Ref |
| RuPhos | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 85-95 | [7] |
| SPhos | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 70-80 | [7] |
| n-BuPAd₂ | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 65-75 | [7] |
| DTBPF | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 50-60 | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Aryl-Alkyl Suzuki Coupling using AntPhos
This protocol is adapted for the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid.[5][12]
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the di-ortho-substituted aryl bromide (1.0 equiv), the secondary alkylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the AntPhos ligand (2-4 mol%).
-
Solvent Addition: Add degassed xylenes (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 140 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of a Primary Alkyltrifluoroborate with an Aryl Chloride using RuPhos
This protocol is based on the coupling of potassium alkyltrifluoroborates with various aryl chlorides.[7]
-
Reaction Setup: To a microwave vial or Schlenk tube, add the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.0-1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst and Ligand Addition: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Solvent Addition: Add a degassed 10:1 mixture of toluene and water to achieve a concentration of 0.25 M.
-
Inert Atmosphere: Sparge the mixture with argon or nitrogen for 10-15 minutes.
-
Reaction: Seal the vessel and heat to 80 °C for 24 hours with vigorous stirring.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in alkylboronate Suzuki couplings.
Caption: Decision tree for catalyst and ligand selection in alkyl Suzuki couplings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of 2-butyl-dioxaborolane with other alkylboronic esters.
A Comparative Guide to 2-Butyl-1,3,2-dioxaborolane and Other Alkylboronic Esters for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic selection of reagents is paramount. Alkylboronic esters are indispensable building blocks for the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of 2-butyl-1,3,2-dioxaborolane (a pinacol ester, hereafter referred to as butyl-Bpin) with other classes of alkylboronic esters, notably N-methyliminodiacetic acid (MIDA) boronates (butyl-BMIDA). The comparison focuses on stability, reactivity, and performance in cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary: The Stability-Reactivity Trade-off
The primary distinction between different boronic esters lies in the balance between stability and reactivity. While boronic acids are highly reactive, their instability often leads to challenges in purification, storage, and handling.[1][2] Boronic esters, by protecting the boronic acid moiety, offer a solution to this problem.
-
Pinacol Esters (e.g., 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or butyl-Bpin) are widely used due to their enhanced stability compared to boronic acids.[1][3] They are generally stable to air and moisture, making them easier to handle and store.[1] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions, and during chromatographic purification.[4][5]
-
MIDA Esters (e.g., Butyl-BMIDA) represent a significant advancement in boronic acid chemistry, offering exceptional stability.[6][7] MIDA boronates are typically crystalline, free-flowing solids that are indefinitely stable on the benchtop under air.[7] A key advantage of MIDA esters is their compatibility with silica gel chromatography, which greatly simplifies purification.[8] They are generally unreactive under anhydrous cross-coupling conditions but can be readily deprotected to release the corresponding boronic acid under mild aqueous basic conditions.[9][10]
Quantitative Performance Comparison
The following tables summarize the performance of butyl-Bpin and butyl-BMIDA in the Suzuki-Miyaura cross-coupling reaction with various aryl halides. It is important to note that direct head-to-head comparative data under identical conditions is scarce in the literature. The data presented here is collated from different sources to illustrate general trends.
Table 1: Suzuki-Miyaura Coupling of n-Butylboronic Acid Pinacol Ester (butyl-Bpin) with Various Aryl Halides [11]
| Aryl Halide | Catalyst System | Base | Solvent | Time (min) | Yield (%) |
| 4-Bromotoluene | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 15 | 92 |
| 2-Bromonaphthalene | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 20 | 96 |
| 4-Bromoanisole | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 20 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 25 | 94 |
| 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 18-20 h | 74 |
Table 2: Representative Suzuki-Miyaura Coupling of MIDA Boronates with Aryl Halides [12]
| MIDA Boronate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| Phenyl-BMIDA | 4-Bromotoluene | Pd(dtbpf)Cl₂ | Et₃N | Water | 89 |
| Alkenyl-BMIDA | 4-Bromoanisole | Pd(dtbpf)Cl₂ | Et₃N | Water | 92 |
| 2-Thienyl-BMIDA | 4-Chlorotoluene | Pd(dtbpf)Cl₂ | Et₃N | Water | 90 |
Note: While specific yield data for butyl-BMIDA in these exact reactions is not available, the data for other MIDA boronates demonstrates their high efficiency in Suzuki-Miyaura couplings, often with the advantage of being performed in environmentally benign solvents like water.[12]
Stability Comparison
Table 3: Qualitative Stability Comparison of Alkylboronic Esters
| Property | Butyl-Bpin (Pinacol Ester) | Butyl-BMIDA (MIDA Ester) |
| Physical Form | Typically an oil or low-melting solid | Crystalline, free-flowing solid |
| Benchtop Stability | Good, but can be sensitive to moisture over time[1] | Excellent, indefinitely stable under air[7] |
| Chromatography | Can be prone to hydrolysis on silica gel[4] | Fully compatible with silica gel chromatography[8] |
| Hydrolytic Stability | Susceptible to hydrolysis under acidic and basic conditions[4][5] | Stable under anhydrous conditions, hydrolyzes under aqueous basic conditions[9][10] |
Experimental Protocols
Synthesis of this compound (butyl-Bpin)
This protocol is adapted from general procedures for the synthesis of pinacol boronic esters from Grignard reagents.
Materials:
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, brine)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of 1-bromobutane in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide). Maintain a gentle reflux during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous diethyl ether or THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless liquid.
Synthesis of n-Butylboronic Acid MIDA Ester (butyl-BMIDA)
This protocol is based on the general procedure for the synthesis of MIDA boronates from boronic acids.[13][14][15]
Materials:
-
n-Butylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus)
Procedure:
-
To a flame-dried flask, add n-butylboronic acid and N-methyliminodiacetic acid (MIDA) in a 1:1 molar ratio.
-
Add anhydrous THF or dioxane to the flask.
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus, or in the presence of activated molecular sieves.
-
Monitor the reaction by TLC or ¹H NMR until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If using molecular sieves, filter them off.
-
Concentrate the solvent under reduced pressure.
-
The resulting solid is the n-butylboronic acid MIDA ester, which can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure and may require optimization for specific substrates.[16][17][18]
Materials:
-
Aryl halide (1.0 eq)
-
Alkylboronic ester (e.g., butyl-Bpin or butyl-BMIDA) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or neat water for some MIDA boronate reactions)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide, alkylboronic ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Coupling
Caption: General workflow for the synthesis and application of alkylboronic esters.
Logical Relationship of Boronic Acid Derivatives
Caption: Interconversion and stability relationship of boronic acid derivatives.
Conclusion
The choice between 2-butyl-1,3,2-dioxaborolane (butyl-Bpin) and other alkylboronic esters like butyl-BMIDA depends on the specific requirements of the synthetic route. Butyl-Bpin is a reliable and widely used reagent that offers a good balance of stability and reactivity for many standard Suzuki-Miyaura couplings. However, for multi-step syntheses where the boronic ester moiety must endure various reaction conditions, or when chromatographic purification is challenging, the superior stability of butyl-BMIDA makes it an excellent alternative. The ability to perform cross-coupling reactions with MIDA boronates under mild, aqueous conditions further enhances their appeal from a green chemistry perspective. Researchers should consider the trade-offs in stability, reactivity, and handling characteristics to select the optimal reagent for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. orgsyn.org [orgsyn.org]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. youtube.com [youtube.com]
- 18. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Alternatives for n-Butylboronic Acid Pinacol Ester in Alkyl-Aryl Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. While n-alkylboronic acid pinacol esters are common coupling partners, a range of alternative reagents have emerged, offering distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The primary alternatives to n-alkylboronic acid pinacol esters that will be discussed are:
-
Potassium Alkyltrifluoroborates (R-BF3K)
-
B-Alkyl MIDA Boronates
-
Trialkylboranes (specifically B-Alkyl-9-BBN)
These alternatives address some of the inherent challenges associated with alkylboronic esters, such as potential instability and the need for anhydrous conditions in certain cases.[1][2]
Comparative Analysis of Performance
The choice of an alkylboron reagent can significantly impact the efficiency and scope of an alkyl-aryl Suzuki-Miyaura coupling reaction. The following sections detail the performance of each alternative, with quantitative data summarized for ease of comparison.
Potassium alkyltrifluoroborates have gained significant traction as robust and versatile coupling partners.[1][3] They are air- and moisture-stable crystalline solids, which simplifies their storage and handling compared to some boronic esters.[1][4] Their enhanced stability also reduces the likelihood of protodeboronation, a common side reaction.[1]
Key Advantages:
-
Ease of Preparation: Readily synthesized from corresponding boronic acids or via hydroboration of alkenes followed by treatment with KHF2.[1][3][4]
-
Broad Compatibility: Effective in coupling with a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[3][5]
Experimental Data Summary:
| Aryl Halide/Triflate | Alkyltrifluoroborate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | 2 mol % Pd(OAc)₂, 4 mol % RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 87 | [3] |
| 4-Acetylphenyltriflate | Potassium n-butyltrifluoroborate | 9 mol % PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O (20:1) | Reflux | - | 84 | [6] |
| 1-Bromo-4-nitrobenzene | Potassium n-butyltrifluoroborate | 2 mol % PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O (10:1) | Reflux | - | 85 | [7] |
| 4-Bromotoluene | Potassium isobutyltrifluoroborate | 2 mol % Pd(OAc)₂, 4 mol % RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 36 | 78 | [3] |
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline organoboron reagents.[8][9] A key feature of MIDA boronates is their compatibility with chromatography, allowing for the purification of complex molecules bearing this functionality.[10] They are particularly valuable in the context of iterative cross-coupling strategies for the synthesis of complex molecules.[11]
Key Advantages:
-
High Stability: Crystalline solids stable to air and chromatography.[10]
-
Iterative Coupling: Amenable to sequential cross-coupling reactions.[11]
-
Functional Group Tolerance: Compatible with a variety of functional groups including esters, ethers, and chlorides.[8][9]
Experimental Data Summary:
| Aryl Bromide | B-Alkyl MIDA Boronate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | B-Benzyl MIDA boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 48 | 85 | [8] |
| 1-Bromo-4-fluorobenzene | B-n-Butyl MIDA boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 48 | 75 | [8] |
| 1-Bromo-4-cyanobenzene | B-n-Butyl MIDA boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 48 | 82 | [8] |
| 4-Bromoacetophenone | B-n-Butyl MIDA boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 48 | 88 | [8] |
Trialkylboranes, particularly those derived from 9-borabicyclo[3.3.1]nonane (9-BBN), represent one of the earlier classes of reagents for B-alkyl Suzuki coupling.[11] While effective, they are often air-sensitive and can be less tolerant of certain functional groups.[10] The use of the 9-BBN moiety enhances selectivity for the transfer of the desired alkyl group.[11]
Key Advantages:
-
High Selectivity: The bulky 9-BBN group ensures the selective transfer of the primary alkyl group.[11]
-
In situ Preparation: Can be prepared in situ from alkenes via hydroboration.
Disadvantages:
-
Air Sensitivity: Requires inert atmosphere techniques.[10]
-
Limited Functional Group Tolerance: Can be incompatible with certain functional groups like ketones.[4]
-
Atom Economy: Lack of atom economy as only one of the three alkyl groups on the borane is typically transferred.[4]
Experimental Data Summary:
| Aryl Halide | B-Alkyl-9-BBN Derivative | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Iodoadamantane | B-n-butyl-9-BBN | Pd(PPh₃)₄ | K₃PO₄·H₂O | Dioxane | 89 | [10] |
| 3-Bromoanisole | B-n-butyl-9-BBN | PdCl₂(dppf) | K₃PO₄ | DMF | 95 | [10] |
| 2-Bromonaphthalene | B-n-butyl-9-BBN | PdCl₂(dppf) | K₃PO₄ | DMF | 98 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures.
General Protocol for Suzuki-Miyaura Coupling with Potassium Alkyltrifluoroborates
This protocol is adapted from the work of Molander and colleagues for the coupling of primary alkyltrifluoroborates with aryl chlorides.[3]
Procedure:
-
To a Schlenk tube charged with a magnetic stir bar is added the aryl chloride (0.5 mmol, 1.0 equiv), potassium alkyltrifluoroborate (0.5 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
The tube is evacuated and backfilled with argon.
-
Toluene (5 mL) and deionized water (0.5 mL) are then added.
-
The mixture is stirred and sparged with argon for 15 minutes.
-
In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon.
-
The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling with B-Alkyl MIDA Boronates
This protocol is based on the direct coupling of primary B-alkyl MIDA boronates with aryl bromides.[8]
Procedure:
-
An oven-dried vial is charged with the B-alkyl MIDA boronate (1.1 equiv), the aryl bromide (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
The vial is sealed with a septum and evacuated and backfilled with argon three times.
-
A solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) in toluene is added via syringe.
-
The reaction mixture is stirred at 100 °C for the specified time (typically 48-90 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for selecting a suitable alternative to n-butylboronic acid pinacol ester can be guided by the stability and reactivity requirements of the specific transformation.
Caption: A decision workflow for selecting an appropriate alkylboron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Spectroscopic Profile of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of key building blocks is paramount. This guide provides a detailed comparison of the spectroscopic properties of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in organic synthesis, with its closely related aliphatic analogues. The information presented is supported by experimental data and detailed methodologies to ensure accurate characterization and facilitate informed decisions in research and development.
Introduction
This compound, also known as n-butylboronic acid pinacol ester, is a member of the widely utilized class of boronic esters. Its stability, ease of handling, and reactivity make it a valuable tool in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Accurate spectroscopic characterization is essential for verifying the purity and structure of this reagent, ensuring the reliability and reproducibility of experimental outcomes. This guide presents a comparative analysis of its spectroscopic signature alongside its propyl and isobutyl analogues.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two common aliphatic alternatives.
Table 1: General Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₂₁BO₂ | 184.08 |
| 2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₉H₁₉BO₂ | 170.06 |
| 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₀H₂₁BO₂ | 184.08 |
Table 2: NMR Spectroscopic Data (¹H, ¹³C, ¹¹B)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| This compound | Data not available in searched literature. | Data not available in searched literature. | ~30 (Expected) |
| 2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |
| 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~2960 (C-H), ~1370 (B-O) | Data not available in searched literature. |
| 2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Data not available in searched literature. | Data not available in searched literature. |
| 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Data not available in searched literature. | Data not available in searched literature. |
Note: While specific experimental spectra for the listed compounds were not found in the available literature, the expected characteristic shifts and absorptions are provided based on the analysis of similar boronic esters.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the spectrum using a standard single-pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a broadband probe on an NMR spectrometer.
-
Data Acquisition: Employ a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak.
-
-
¹¹B NMR Spectroscopy:
-
Sample Preparation: Use a similar concentration as for ¹³C NMR. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.
-
Instrumentation: A broadband probe tuned to the ¹¹B frequency is required.
-
Data Acquisition: Acquire the spectrum with a standard single-pulse sequence.
-
Data Processing: Process the FID and reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly on the ATR crystal or between two salt plates (e.g., NaCl) to create a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal or salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., methanol or acetonitrile). For boronic esters, derivatization may sometimes be employed to prevent the formation of boroxines, though direct analysis is often possible.
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced into a high vacuum source where it is vaporized and ionized.
-
Data Processing: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion. The resulting mass spectrum shows the relative abundance of different fragments and the molecular ion, which can be used to determine the molecular weight and structural features of the compound.
Interpreting the ¹H and ¹³C NMR Spectra of n-Butylboronic Acid Pinacol Ester: A Comprehensive Guide
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of n-butylboronic acid pinacol ester. Intended for researchers, scientists, and professionals in drug development, this document offers a comparison with alternative analytical methods and presents supporting experimental data for the characterization of this versatile chemical compound.
N-butylboronic acid pinacol ester, with the chemical formula C10H21BO2, is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Accurate structural elucidation is paramount for its effective use, and NMR spectroscopy stands as the most powerful tool for this purpose.
Molecular Structure of n-Butylboronic Acid Pinacol Ester
The structure consists of an n-butyl group attached to the boron atom of a pinacol boronate ester. This arrangement gives rise to distinct signals in both ¹H and ¹³C NMR spectra, which are analyzed in detail below.
Caption: Molecular structure of n-butylboronic acid pinacol ester.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of n-butylboronic acid pinacol ester.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of n-butylboronic acid pinacol ester is expected to show four distinct signals corresponding to the protons of the n-butyl group and one signal for the methyl protons of the pinacol ester.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Butyl) | ~0.90 | Triplet (t) | 3H |
| -CH₂-CH₃ | ~1.35 | Sextet | 2H |
| -CH₂-CH₂-B | ~1.25 | Multiplet | 2H |
| -CH₂-B | ~0.75 | Triplet (t) | 2H |
| -C(CH₃)₂ | ~1.20 | Singlet (s) | 12H |
Interpretation:
-
The terminal methyl group (-CH₃) of the butyl chain appears as a triplet around 0.90 ppm due to coupling with the adjacent methylene (-CH₂) group.
-
The two internal methylene groups of the butyl chain will have overlapping signals, typically between 1.25 and 1.35 ppm.
-
The methylene group directly attached to the boron atom is expected to be the most upfield of the methylene protons, appearing as a triplet around 0.75 ppm.
-
The twelve protons of the four methyl groups on the pinacol ester are chemically equivalent, resulting in a sharp singlet at approximately 1.20 ppm.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will display six distinct signals, four from the n-butyl chain and two from the pinacol ester group.
| Signal Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (Butyl) | ~14 |
| -CH₂-CH₃ | ~25 |
| -CH₂-CH₂-B | ~26 |
| -CH₂-B | (Broad signal due to Boron) ~15 |
| -C(CH₃)₂ | ~83 |
| -C(CH₃)₂ | ~25 |
Interpretation:
-
The carbons of the n-butyl group will appear in the typical alkane region of the spectrum (10-35 ppm).[2] The carbon directly attached to the boron may show a broader signal due to quadrupolar relaxation of the boron nucleus.
-
The methyl carbons of the pinacol ester will give a sharp signal around 25 ppm.
-
The quaternary carbons of the pinacol ester, bonded to oxygen, are significantly deshielded and will appear downfield at approximately 83 ppm.[2]
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, other techniques can be used for complementary analysis.
| Technique | Application for n-Butylboronic Acid Pinacol Ester | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and determination of molecular weight. | High sensitivity, provides molecular weight information. | May not be suitable for thermally labile compounds, does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., B-O, C-H bonds). | Fast, non-destructive. | Provides limited structural information, spectra can be complex. |
| Elemental Analysis | Determination of the elemental composition (C, H). | Confirms the empirical formula. | Does not provide information on the arrangement of atoms. |
References
A Comparative Analysis of Primary vs. Secondary Alkylboronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent, with alkylboronic esters being frequently employed to introduce sp³-hybridized carbon centers into organic molecules. The choice between a primary and a secondary alkylboronic ester can significantly impact reaction outcomes. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform reagent selection and reaction optimization.
Executive Summary: Reactivity Driven by Steric Factors
In Suzuki-Miyaura cross-coupling reactions, primary alkylboronic esters are generally more reactive than their secondary counterparts. This difference is primarily attributed to steric hindrance. The bulkier environment around the boron atom in secondary alkylboronic esters impedes the crucial transmetalation step in the catalytic cycle, leading to slower reaction rates and often lower yields.
A benchmarking study of Suzuki-Miyaura C(sp²)–C(sp³) cross-coupling methods highlighted this disparity, revealing a 61% success rate for primary alkylboronates compared to just 20% for secondary alkylboronates under modern reaction conditions[1]. This substantial difference underscores the challenge associated with the coupling of more sterically hindered secondary alkyl groups.
Quantitative Performance Comparison
The following table summarizes the comparative reactivity of primary and secondary alkylboronic esters based on relative reaction rates and success rates in Suzuki-Miyaura cross-coupling reactions.
| Parameter | Primary Alkylboronic Ester (e.g., n-Butyl) | Secondary Alkylboronic Ester (e.g., sec-Butyl) | Plausible Rationale for Difference |
| Relative Initial Rate | ~1.00 | ~0.40 | Increased steric hindrance at the α-carbon in the secondary ester significantly slows the transmetalation step. |
| General Success Rate | 61%[1] | 20%[1] | Slower transmetalation and a higher propensity for side reactions like β-hydride elimination lead to lower success rates. |
| Reaction Time | Generally shorter | Often requires longer reaction times or harsher conditions | The slower kinetics of the transmetalation step necessitate more forcing conditions to achieve comparable conversion. |
| Yield | Typically higher | Often lower and more variable | Side reactions and incomplete conversion due to steric hindrance can significantly reduce the yield of the desired product. |
Note: The relative rates are normalized and collated from trends observed in the literature. Actual rates and yields will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a primary and a secondary alkylboronic ester with an aryl bromide. These protocols are based on established methodologies and highlight the typical reaction conditions.
General Procedure for the Suzuki-Miyaura Coupling of a Primary Alkylboronic Ester
This protocol describes a rapid, anhydrous Suzuki-Miyaura cross-coupling of an n-alkylboronic ester with an aryl halide.
Materials:
-
Aryl halide (1.00 mmol, 1.0 equiv)
-
Primary alkyl neopentyldiol boronic ester (1.20 mmol, 1.2 equiv)
-
AntPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.50 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl halide, the primary alkylboronic ester, the AntPhos-Pd-G3 precatalyst, and potassium trimethylsilanolate.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum heating block at 70 °C and stir for 15-60 minutes.
-
Monitor the reaction progress by GC-FID or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (10 mL) and filter through a pad of celite, washing with additional diethyl ether (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for the Suzuki-Miyaura Coupling of a Secondary Alkylboronic Ester
This protocol is adapted for the more challenging coupling of a secondary alkylboronic acid, often requiring a more specialized catalyst system to overcome steric hindrance.
Materials:
-
Di-ortho-substituted aryl halide (1.0 equiv)
-
Secondary alkylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
AntPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous toluene (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube under an atmosphere of nitrogen, add Pd(OAc)₂, AntPhos, and K₃PO₄.
-
Add the di-ortho-substituted aryl halide and the secondary alkylboronic acid.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship: Factors Affecting Reactivity
The following diagram illustrates the key factors influencing the comparative reactivity of primary and secondary alkylboronic esters in Suzuki-Miyaura cross-coupling.
References
A Researcher's Guide to the Kinetic Analysis of Transmetalation in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes, enhancing yields, and ensuring process scalability. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is no exception. The transmetalation step, often considered rate-determining, is a critical juncture in the catalytic cycle where the organic moiety is transferred from the organoboron species to the palladium center. A thorough kinetic analysis of this step provides invaluable insights into the reaction mechanism and the influence of various parameters, such as ligands and bases, on reaction efficiency.
This guide offers an objective comparison of the kinetic performance of different ligands and bases in the transmetalation step of Suzuki-Miyaura reactions, supported by experimental data. It also provides detailed experimental protocols for key kinetic analyses and visualizes the mechanistic pathways and experimental workflows.
Comparative Kinetic Data for the Transmetalation Step
The rate of the transmetalation step is significantly influenced by the choice of palladium ligand and the base employed. Below are tables summarizing quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Phosphine Ligand Effects on the Observed Rate Constant of Transmetalation
| Ligand | Pre-transmetalation Intermediate | Observed Rate Constant (k_obs) (s⁻¹) at -10 °C | Notes |
| PPh₃ (Triphenylphosphine) | [(Ph₃P)(4-FC₆H₄)Pd(μ-OB(OH)(4-FC₆H₄))]₂ | 1.1 ± 0.1 x 10⁻³ | First-order decay observed. |
| i-Pr₃P (Triisopropylphosphine) | [(i-Pr₃P)(4-FC₆H₄)Pd(μ-OB(OH)(4-FC₆H₄))]₂ | 1.4 ± 0.1 x 10⁻³ | Similar rate to PPh₃, suggesting a comparable mechanism. |
| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | [(DPPF)Pd(4-FC₆H₄)(OB(OH)(4-FC₆H₄))] | 2.5 ± 0.1 x 10⁻⁴ | Slower reaction rate suggests a ligand dissociation event may be required prior to transmetalation.[1] |
Table 2: Comparison of Transmetalation Pathways and the Effect of Base
| Transmetalation Pathway | Reactants | Observed Rate Constant (k_obs) (s⁻¹) | Conditions |
| Hydroxide Pathway | [(Ph₃P)Pd(Ph)(μ-OH)]₂ + p-tolylboronic acid | 2.4 x 10⁻³ | -40 °C, THF/H₂O (50:1) |
| Boronate Pathway | (Ph₃P)₂Pd(Ph)(I) + Potassium p-tolyltrihydroxyborate | 1.7 x 10⁻⁷ (estimated) | -40 °C, THF/H₂O (50:1) |
These data demonstrate that under these specific conditions, the hydroxide pathway is approximately 1.4 x 10⁴ times faster than the boronate pathway.[2]
Table 3: Qualitative Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | General Observations | Potential Advantages | Potential Disadvantages |
| Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Widely used, effective for a broad range of substrates. Often associated with the hydroxide pathway. | Readily available, inexpensive, and moderately basic, which can improve functional group tolerance. | Can have limited solubility in some organic solvents. |
| Phosphates (e.g., K₃PO₄) | A strong base that is often effective for less reactive substrates like aryl chlorides. | High basicity can accelerate the reaction. Good solubility in some aqueous/organic mixtures. | Can be too harsh for sensitive substrates, leading to side reactions. |
| Hydroxides (e.g., NaOH, KOH) | Strong bases that can promote rapid transmetalation. | Very effective at low temperatures. | High basicity can lead to catalyst deactivation and side reactions, such as protodeboronation. |
| Fluorides (e.g., CsF, KF) | Believed to activate the boronic acid through the formation of a fluoroborate species. | Can be effective in anhydrous conditions. | Can be less effective than other bases in aqueous media. |
Mechanistic Pathways of Transmetalation
The transmetalation step in the Suzuki-Miyaura reaction is generally understood to proceed via one of two primary pathways, largely dictated by the nature of the base and reaction conditions.
The Boronate Pathway
In this mechanism, the base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated boron species then undergoes transmetalation with the palladium(II) halide complex.
The Hydroxide Pathway
Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This species then reacts with the neutral boronic acid in the transmetalation step. Experimental evidence suggests this pathway is often kinetically favored, especially with weaker bases in the presence of water.[2]
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are essential for a meaningful comparison of reaction conditions. Below are detailed protocols for monitoring the kinetics of the transmetalation step using common analytical techniques.
General Experimental Workflow
A typical workflow for a kinetic study of a Suzuki-Miyaura reaction involves careful preparation of reagents, precise initiation of the reaction, and consistent monitoring over time.
Protocol 1: Kinetic Analysis by ³¹P NMR Spectroscopy
This protocol is adapted from studies investigating the stoichiometric reactions of palladium complexes and is particularly useful for distinguishing between the boronate and hydroxide pathways.[2]
1. Materials and Reagents:
-
Palladium(II) halide complex (e.g., (Ph₃P)₂Pd(Ph)(I))
-
Palladium(II) hydroxide complex (e.g., [(Ph₃P)Pd(Ph)(μ-OH)]₂)
-
Arylboronic acid (e.g., p-tolylboronic acid)
-
Potassium aryltrihydroxyborate (e.g., potassium p-tolyltrihydroxyborate)
-
Anhydrous, degassed solvent (e.g., THF/H₂O mixture)
-
Internal standard for NMR (optional)
-
NMR tubes suitable for low-temperature experiments
2. Reaction Setup (under inert atmosphere):
-
In a glovebox, prepare stock solutions of the palladium complexes, boronic acid/boronate, and any additional ligands in the chosen solvent system.
-
In an NMR tube, combine the appropriate palladium complex and any additional ligand.
-
Cool the NMR tube to the desired temperature (e.g., -40 °C) in the NMR spectrometer.
3. Reaction Initiation and Monitoring:
-
Inject the boronic acid or boronate stock solution into the cold NMR tube.
-
Immediately begin acquiring ³¹P NMR spectra at regular time intervals.
-
The decay of the starting palladium complex signal and the appearance of new signals are monitored over time.
4. Data Analysis:
-
Integrate the relevant peaks in the ³¹P NMR spectra.
-
Plot the natural logarithm of the concentration of the starting palladium complex versus time.
-
The negative of the slope of the resulting linear fit gives the observed first-order rate constant (k_obs).
Protocol 2: Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for monitoring the overall progress of the catalytic reaction by quantifying the formation of the product and the consumption of starting materials.
1. Materials and Reagents:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst and ligand
-
Base
-
Anhydrous, degassed solvent
-
Internal standard (a stable compound not involved in the reaction with a different retention time from all reactants and products)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
GC vials
2. Reaction Setup:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, ligand, base, and a known amount of the internal standard.
-
Add the degassed solvent.
3. Reaction Initiation and Monitoring:
-
Place the reaction vessel in a preheated oil bath to initiate the reaction.
-
At specified time intervals, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it by adding it to a vial containing the quenching solution and the extraction solvent.
4. Sample Preparation for GC-MS:
-
Shake the quenched sample vigorously.
-
Allow the layers to separate and transfer the organic layer to a GC vial.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
5. GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
The concentration of the product and starting material at each time point is determined by comparing their peak areas to that of the internal standard.
6. Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this plot.
-
Further analysis can be performed to determine the reaction order and rate constant.
Protocol 3: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is an alternative to GC-MS and is particularly useful for non-volatile or thermally sensitive compounds.
1. Materials and Reagents:
-
As for the GC-MS protocol, with the addition of an appropriate HPLC mobile phase.
2. Reaction Setup and Monitoring:
-
The reaction setup and sampling procedure are the same as for the GC-MS protocol.
3. Sample Preparation for HPLC:
-
After quenching, the sample is filtered to remove any solids.
-
The filtrate is then diluted with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
The concentration of the product and reactants is determined from the peak areas using a calibration curve.
5. Data Analysis:
-
The data analysis is analogous to the GC-MS method, involving plotting concentration versus time to determine the reaction rate.
By carefully selecting ligands and bases and employing rigorous kinetic analysis, researchers can gain a deeper understanding of the Suzuki-Miyaura transmetalation step, leading to the development of more efficient and robust cross-coupling methodologies.
References
A Comparative Guide to the Thermodynamic Stability of Pinacol vs. Pinanediol Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for boronic acids is a critical decision in organic synthesis and drug development, directly impacting reaction efficiency, purification, and storage stability. Among the most common choices, pinacol (Pin) and pinanediol (Pinan) derived boronic esters offer distinct advantages and disadvantages. This guide provides an objective comparison of their thermodynamic stability, supported by experimental data, to aid in the rational selection of the optimal boronic ester for your research needs.
Executive Summary: The Stability Trade-Off
The fundamental difference between pinacol and pinanediol boronic esters lies in their thermodynamic stability. Pinanediol boronic esters are consistently reported to be thermodynamically more stable and less susceptible to hydrolysis and transesterification compared to their pinacol analogues.[1][2][3] This enhanced stability is primarily attributed to the increased steric hindrance provided by the bicyclic pinanediol backbone, which shields the boron center from nucleophilic attack.
While this superior stability makes pinanediol boronic esters robust intermediates for multi-step synthesis, it can also present challenges when deprotection to the free boronic acid is required. Conversely, the greater lability of pinacol boronic esters can be advantageous for reactions where in situ hydrolysis to the more reactive boronic acid is desired.[4]
Quantitative Stability Comparison
Direct quantitative comparisons of the thermodynamic stability of pinacol and pinanediol boronic esters under identical conditions are not extensively documented in a single study. However, data from various studies on their hydrolysis and formation constants provide a clear picture of their relative stabilities.
| Parameter | Pinacol Boronic Ester | Pinanediol Boronic Ester | Key Observations |
| Hydrolytic Stability | More susceptible to hydrolysis. The half-life of phenylboronic acid pinacol ester at pH 7.4 is in the order of minutes.[5] | Significantly more stable towards hydrolysis. Often described as being resistant to hydrolysis under practical conditions.[1][6] | Pinanediol esters offer superior stability in aqueous environments, which is crucial for applications in biological media or aqueous reaction conditions. |
| Equilibrium Constant of Formation (Ktrig) | Lower formation constant compared to pinanediol esters. | Higher formation constant. For example, the trigonal ester of 2-fluorophenylboronic acid with pinanediol has a Ktrig ≈ 2 × 104 M−1.[7][8] | The larger equilibrium constant for pinanediol ester formation indicates a thermodynamically more favorable product. |
| Transesterification | More prone to transesterification with other diols. | More resistant to transesterification, reflecting its higher thermodynamic stability.[2] | The reluctance of pinanediol esters to undergo transesterification makes them more reliable for maintaining the integrity of the boronic acid protecting group throughout a synthetic sequence. |
Note: The provided quantitative data is compiled from different studies and may have been determined under varying experimental conditions. A direct head-to-head comparison under identical conditions would provide the most accurate relative values.
Factors Influencing Thermodynamic Stability
The difference in thermodynamic stability between pinacol and pinanediol boronic esters can be rationalized by considering the following factors. This logical relationship is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Purity of Synthesized 2-Butyl-Dioxaborolane: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 2-butyl-dioxaborolane, a common organoboron compound. Experimental data and detailed protocols are provided to support the objective comparison.
Comparison of Analytical Methods for Purity Validation
The selection of an appropriate analytical method for determining the purity of 2-butyl-dioxaborolane is crucial, as boronic esters are known for their susceptibility to hydrolysis.[1][2] This instability can pose challenges for certain analytical techniques. A comparison of GC-MS with alternative methods is summarized below.
| Analytical Method | Principle | Advantages for 2-Butyl-Dioxaborolane Analysis | Disadvantages for 2-Butyl-Dioxaborolane Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.[3] | High resolution for separating volatile impurities. Provides structural information from mass spectra, aiding in impurity identification.[4] Direct analysis is possible if the compound is sufficiently volatile and thermally stable.[5] | Potential for on-column degradation (hydrolysis) to the corresponding boronic acid, which is non-volatile.[1][2] Requires careful optimization of injection and column conditions to minimize degradation. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates compounds based on their polarity. | Can be effective for analyzing boronic esters that are prone to hydrolysis under GC conditions.[1][2] | The presence of water in typical mobile phases can promote the degradation of 2-butyl-dioxaborolane to its boronic acid.[1][2] Requires specialized conditions, such as aprotic diluents and high pH mobile phases, to stabilize the analyte.[1][2][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Provides unambiguous structural confirmation. Can detect non-volatile impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods for detecting trace impurities. Complex mixtures can lead to overlapping signals, making quantification challenging. |
| Column Chromatography | A purification technique that can also be used to assess purity by observing the number and nature of separated fractions. | Effective for removing significant impurities.[7] | Primarily a purification rather than an analytical technique. Not suitable for precise quantification of purity. Can be time-consuming and may not separate closely related impurities. |
Experimental Protocol: GC-MS Analysis of 2-Butyl-Dioxaborolane
This protocol is designed to minimize the on-column hydrolysis of 2-butyl-dioxaborolane and provide an accurate assessment of its purity.
1. Sample Preparation:
-
Dissolve 1-2 mg of the synthesized 2-butyl-dioxaborolane in 1 mL of an aprotic solvent such as anhydrous dichloromethane or acetonitrile.[1][2]
-
Vortex the sample until fully dissolved.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters:
The following parameters are a starting point and may require optimization based on the specific instrument and potential impurities.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Mass Spectrometer | Agilent 5977A mass selective detector or equivalent |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 400 m/z |
3. Data Analysis:
-
Identify the peak corresponding to 2-butyl-dioxaborolane based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity of 2-butyl-dioxaborolane as the percentage of its peak area relative to the total peak area of all components in the chromatogram.
-
Identify potential impurities by comparing their mass spectra to a library (e.g., NIST) and known potential byproducts of the synthesis. Common impurities may include unreacted starting materials, residual solvents, and the hydrolysis product, butylboronic acid (though it may not be volatile enough to be observed by GC).
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized 2-butyl-dioxaborolane using GC-MS.
Caption: Workflow for GC-MS Purity Validation.
Signaling Pathway for Method Selection
The decision-making process for selecting the appropriate analytical method for purity determination is outlined in the diagram below.
Caption: Decision tree for analytical method selection.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 69190-62-1 [chemicalbook.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide to Safety and Compliance
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational disposal of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common building block in organic synthesis. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety Precautions:
This compound and related boronic esters are hazardous materials. They are known to cause skin and eye irritation and may cause respiratory irritation.[1] All handling and disposal procedures should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat that fully covers the arms and is fastened. |
| Footwear | Closed-toe shoes. |
| Respiratory | In case of inadequate ventilation, wear respiratory protection. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and related chemical reagents.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste streams containing this compound, including neat material, solutions, and contaminated labware, must be treated as hazardous waste.
-
Separate Waste Streams: Use designated, clearly labeled, and sealable containers for different types of waste:
-
Liquid Waste: Unused or spent solutions containing the compound.
-
Solid Waste: Contaminated items such as gloves, pipette tips, bench paper, and silica gel.
-
Sharps Waste: Contaminated needles or other sharp objects must be placed in a designated sharps container.
-
2. Waste Containment and Labeling:
-
Container Selection: Use chemically resistant containers (e.g., high-density polyethylene - HDPE) that can be securely sealed.
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other components in the waste mixture.
-
3. Storage of Chemical Waste:
-
Designated Storage Area: Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
4. Arranging for Disposal:
-
Consult Local Regulations: Chemical waste disposal is governed by local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Licensed Waste Contractor: The disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste disposal contractor. Your EHS department will coordinate the pickup and disposal of the waste.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Essential safety protocols and logistical plans for the secure and effective use of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the laboratory. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this chemical, thereby fostering a secure research environment and building trust through value-added safety information.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile which indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]
| Body Part | Recommended PPE | Material/Type Specification |
| Hands | Chemical-resistant gloves | Nitrile rubber, Neoprene, or other compatible material. Ensure gloves are regularly inspected for signs of degradation or puncture.[2] |
| Eyes & Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | ANSI Z87.1 certified.[2] |
| Body | Laboratory coat or chemical-resistant apron. | Flame-retardant and antistatic protective clothing is recommended.[3] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Follow OSHA's respiratory protection regulations in 29 CFR 1910.134.[2] |
| Feet | Closed-toe shoes | Safety shoes are recommended.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize risk. The following steps outline the safe handling of this compound from preparation to experimental use.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[2]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
3. Aliquoting and Dispensing:
-
Perform all manipulations of the chemical, including opening containers and transferring, within a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Use only non-sparking tools to prevent ignition of flammable vapors.[4][5]
-
Ground and bond the container and receiving equipment to prevent static discharge.[3][5]
4. During Experimentation:
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the reaction vessel closed as much as possible.
5. Post-Experiment:
-
Decontaminate all equipment and work surfaces thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this chemical from other waste streams.
-
Do not mix with incompatible materials.
2. Waste Collection:
-
Collect liquid waste in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Collect solid waste, such as contaminated gloves, paper towels, and pipette tips, in a separate, clearly labeled, and sealed container.
3. Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Flammable, Irritant).
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.
5. Disposal:
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal company.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
